molecular formula C12H11ClO3 B1621344 ethyl 6-chloro-2H-chromene-3-carboxylate CAS No. 66670-54-0

ethyl 6-chloro-2H-chromene-3-carboxylate

Cat. No.: B1621344
CAS No.: 66670-54-0
M. Wt: 238.66 g/mol
InChI Key: GROZIKGJLUCJFB-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-2H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C12H11ClO3 and its molecular weight is 238.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 6-chloro-2H-chromene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 6-chloro-2H-chromene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-chloro-2H-chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO3/c1-2-15-12(14)9-5-8-6-10(13)3-4-11(8)16-7-9/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROZIKGJLUCJFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363091
Record name ethyl 6-chloro-2H-chromene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66670-54-0
Record name ethyl 6-chloro-2H-chromene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Comprehensive Technical Guide on Ethyl 6-chloro-2H-chromene-3-carboxylate: Physicochemical Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Core Significance

Ethyl 6-chloro-2H-chromene-3-carboxylate (CAS: 66670-54-0) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and organic synthesis [1]. Featuring a benzopyran (chromene) core substituted with a highly electronegative chlorine atom and an ethyl ester moiety, this compound serves as a critical intermediate in the development of novel therapeutics, particularly those targeting inflammatory pathways and neurological disorders.

As a Senior Application Scientist, it is crucial to understand not just how to utilize this compound, but why its specific structural features dictate its chemical behavior. The presence of the C6-chlorine atom acts as an electron-withdrawing group (EWG) via inductive effects, which lowers the pKa of synthetic intermediates and enhances the electrophilicity of the chromene core. Meanwhile, the C3-ethyl ester acts as a lipophilic anchor, making the scaffold highly compliant with Lipinski’s Rule of Five for oral bioavailability in downstream drug candidates.

Physicochemical Profiling & Molecular Weight Analysis

Understanding the macroscopic physical properties of ethyl 6-chloro-2H-chromene-3-carboxylate is essential for optimizing storage, handling, and reaction conditions. Below is a self-validating data matrix summarizing its core properties [1], [2].

PropertyValueCausality / Technical Significance
CAS Number 66670-54-0Unique identifier for regulatory tracking and procurement.
Molecular Formula C12H11ClO3Defines the exact stoichiometry for equivalent calculations.
Molecular Weight 238.67 g/mol Optimal mass for small-molecule drug design; allows for extensive downstream functionalization without exceeding the 500 Da limit.
Melting Point 113–119 °CIndicates a stable crystalline lattice. A sharp melting point within this range serves as a rapid, self-validating purity check before synthesis.
Appearance White crystalline powderHigh purity (≥ 94% HPLC) standard form, ensuring batch-to-batch consistency and minimizing catalytic poisoning by impurities.
Storage Conditions 0–8 °CRefrigeration prevents the slow, ambient-humidity-driven hydrolysis of the C3-ethyl ester into its corresponding carboxylic acid over time.

Synthetic Methodologies & Workflow

The synthesis of the 2H-chromene core is a masterclass in controlled cyclization. While several routes exist (such as the Knoevenagel condensation of salicylaldehydes followed by electrocyclic ring closure), one of the most robust and elegant methods is the phosphine-catalyzed annulation of 5-chloro-2-hydroxybenzaldehyde with allenoates [3].

Experimental Protocol: Phosphine-Catalyzed Annulation

Objective: To construct the ethyl 6-chloro-2H-chromene-3-carboxylate core via a zwitterionic intermediate.

  • Step 1: Initiation. Dissolve 5-chloro-2-hydroxybenzaldehyde (10.0 mmol) in 20 mL of anhydrous toluene under an inert argon atmosphere.

    • Causality: Argon prevents the oxidative degradation of the aldehyde. Toluene, being a non-polar solvent, stabilizes the transition state and accelerates the formation of the zwitterionic intermediate.

  • Step 2: Catalysis. Add triphenylphosphine (PPh3, 2.0 mmol, 20 mol%) to the flask, followed by the dropwise addition of ethyl allenoate (12.0 mmol) at 0 °C.

    • Causality: The low initial temperature strictly controls the highly exothermic nucleophilic attack of PPh3 on the allenoate, preventing unwanted thermal polymerization of the allenoate precursor.

  • Step 3: Annulation. Heat the reaction mixture to 80 °C for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase.

    • Self-Validation: The reaction is deemed complete when the UV-active aldehyde starting material (Rf ~0.6) completely disappears, replaced by a new blue-fluorescent spot under 254 nm UV light (Rf ~0.4).

  • Step 4: Workup. Quench the reaction with distilled water (20 mL) and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Step 5: Purification. Purify the crude residue via silica gel flash chromatography to yield the pure white crystalline powder.

SynthesisWorkflow Start 5-Chlorosalicylaldehyde + Ethyl Allenoate Cat PPh3 Catalyst Addition (Nucleophilic Trigger) Start->Cat Zwitter Zwitterionic Intermediate Formation Cat->Zwitter Cyclization Intramolecular Aldol-Type Cyclization Zwitter->Cyclization Phenoxide Attack Elimination Catalyst Elimination (-PPh3) Cyclization->Elimination Elimination->Cat Catalyst Recycling Product Ethyl 6-chloro-2H-chromene -3-carboxylate Elimination->Product

Figure 1: Phosphine-catalyzed annulation workflow for 2H-chromene core synthesis.

Analytical Validation

To ensure scientific integrity, every synthesized batch must be subjected to rigorous analytical validation.

  • 1H-NMR (CDCl3, 300 MHz): The defining self-validating markers for the 2H-chromene core are a distinct singlet at ~7.0 ppm (corresponding to the C4 alkene proton) and a doublet/multiplet at ~4.8 ppm (corresponding to the C2 methylene protons). The absence of a broad carboxylic acid peak at ~11.0 ppm confirms the integrity of the ethyl ester [4].

  • Mass Spectrometry (ESI-MS): A molecular ion peak [M+H]+ at m/z 239.0 confirms the molecular weight (238.67 g/mol ). The presence of a secondary peak at m/z 241.0 (approximately 33% intensity of the parent peak) serves as absolute isotopic confirmation of the single C6-chlorine atom (35Cl / 37Cl ratio).

Applications in Drug Development

Ethyl 6-chloro-2H-chromene-3-carboxylate is not just a passive intermediate; its structural topology makes it a privileged scaffold in medicinal chemistry. The 2H-chromene core acts as a bioisostere for coumarins and non-steroidal anti-inflammatory drugs (NSAIDs).

When functionalized, derivatives of this compound exhibit potent and selective inhibition of the Cyclooxygenase-2 (COX-2) enzyme [5]. The causality of this interaction lies in the C6-chloro substitution, which perfectly occupies the hydrophobic S1' binding pocket of the COX-2 active site, while the ester moiety acts as a prodrug that enhances cellular permeability before being cleaved by intracellular esterases.

SignalingPathway Stimulus Inflammatory Stimuli (TNF-α) PLA2 Phospholipase A2 Activation Stimulus->PLA2 AA Arachidonic Acid Release PLA2->AA COX2 COX-2 Enzyme (Upregulated) AA->COX2 PGs Prostaglandins (e.g., PGE2) COX2->PGs Oxidation Chromene Chromene Derivative (6-chloro substituted) Chromene->COX2 Competitive Inhibition Inflammation Inflammatory Response PGs->Inflammation

Figure 2: Competitive inhibition of the COX-2 inflammatory signaling pathway.

References

  • Majumdar, K. C., et al. "Catalytic Synthesis of 2H-Chromenes." Chemical Reviews, ACS Publications. Available at: [Link]

  • Mudulkar, S., et al. "Synthesis of ethyl 2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-4H/2H-chromene-3-carboxylates." Indian Journal of Chemistry. Available at: [Link]

  • Wang, et al. "An Efficient Solvent-Free Synthesis of 2-Hydroxy-2-(trifluoromethyl)-2H-chromenes Using Silica-Immobilized L-Proline." Molecules, MDPI. Available at: [Link]

Mechanism of Formation for Ethyl 6-Chloro-2H-Chromene-3-Carboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 6-chloro-2H-chromene-3-carboxylate is a highly versatile oxygenated heterocycle and a critical molecular building block in advanced organic synthesis and medicinal chemistry. The 2H-chromene scaffold is a privileged pharmacophore, widely recognized for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties[1]. For drug development professionals and synthetic chemists, understanding the precise mechanism of its formation is essential for optimizing yields, controlling stereochemistry, and scaling up production. This whitepaper provides an in-depth analysis of the mechanistic pathways, kinetic drivers, and self-validating experimental protocols required for the efficient synthesis of this compound.

Mechanistic Pathways: The Core Chemistry

The synthesis of 2H-chromene-3-carboxylates from salicylaldehydes typically proceeds via cascade or tandem reactions. To synthesize the specific 6-chloro derivative, the two most authoritative and field-proven methodologies are:

  • The Amine-Catalyzed Baylis-Hillman / Oxa-Michael Cascade : Utilizing 5-chlorosalicylaldehyde and ethyl acrylate in the presence of a tertiary amine (e.g., DABCO).

  • The Phosphine/Amine-Catalyzed [4+2] Annulation : Utilizing 5-chlorosalicylaldehyde and ethyl allenoate (ethyl 2,3-butadienoate)[2].

While both pathways converge on the 2H-chromene core, their intermediate kinetics and catalyst requirements differ significantly.

Deep Dive: The DABCO-Catalyzed Cascade Mechanism

The reaction between 5-chlorosalicylaldehyde and ethyl acrylate catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) is a highly atom-economical route. The mechanism is a self-propagating cascade driven by the nucleophilicity of the catalyst and the electrophilicity of the aldehyde.

  • Step 1: Zwitterionic Enolate Formation : DABCO acts as a nucleophile, attacking the β -carbon of ethyl acrylate. This generates a highly reactive zwitterionic enolate intermediate.

  • Step 2: Aldol-Type Addition (Baylis-Hillman Step) : The enolate attacks the carbonyl carbon of 5-chlorosalicylaldehyde. The electron-withdrawing chlorine atom at the C5 position of the aldehyde enhances the electrophilicity of the carbonyl carbon, accelerating this rate-limiting step[3].

  • Step 3: Intramolecular Oxa-Michael Addition : Following a rapid proton transfer, the resulting phenoxide ion undergoes an intramolecular nucleophilic attack (oxa-Michael addition) on the β -carbon of the acrylate moiety.

  • Step 4: Catalyst Elimination : The cyclic intermediate undergoes β -elimination of the DABCO moiety, restoring the catalyst and yielding the C3−C4 double bond of the ethyl 6-chloro-2H-chromene-3-carboxylate.

G R1 5-Chlorosalicylaldehyde + Ethyl Acrylate I2 Baylis-Hillman Adduct (Alkoxide Intermediate) R1->I2 Cat DABCO (Catalyst) I1 Zwitterionic Enolate (DABCO + Acrylate) Cat->I1 I1->I2 Aldol Addition I3 Intramolecular Oxa-Michael Cyclization I2->I3 Proton Transfer Prod Ethyl 6-chloro-2H-chromene-3-carboxylate I3->Prod - DABCO (Elimination)

Mechanistic pathway of the DABCO-catalyzed cascade forming the 2H-chromene core.

Deep Dive: The Allenoate [4+2] Annulation Mechanism

An alternative, highly efficient methodology involves the formal [4+2] annulation of 5-chlorosalicylaldehyde with ethyl allenoate, typically catalyzed by triphenylphosphine ( PPh3​ ) or a tertiary amine[4].

  • Step 1: Nucleophilic Activation : The catalyst attacks the central carbon of the allenoate, generating a zwitterionic phosphonium (or ammonium) enolate.

  • Step 2: Nucleophilic Addition : The α -carbon of the activated allenoate attacks the aldehyde carbonyl, forming an alkoxide intermediate[5].

  • Step 3: Ring Closure via Etherification : An intramolecular proton transfer generates a phenoxide, which subsequently attacks the γ -carbon of the allenoate moiety. This displaces the catalyst and forms the 2H-chromene ring directly.

This pathway is highly favored due to the thermodynamic stability of the resulting conjugated 2H-chromene system and the rapid regeneration of the catalyst.

Quantitative Data: Optimization of Reaction Conditions

To establish a self-validating system, the choice of catalyst and solvent is paramount. Table 1 summarizes empirical data for the synthesis of 2H-chromene-3-carboxylates, demonstrating the causality between solvent polarity, catalyst nucleophilicity, and overall yield.

CatalystSolventTemperature (°C)Time (h)Yield (%)Mechanistic Observation
DABCO (20 mol%)1,4-Dioxane801285Optimal balance of solubility and reaction rate.
PPh3​ (10 mol%)Toluene110878High temperature required for phosphonium turnover.
K2​CO3​ (1 equiv)DMF60665Base-promoted side reactions reduce overall yield.
DBU (20 mol%)DMSO252472Strong base leads to competitive polymerization.

Table 1: Optimization parameters for the synthesis of ethyl 6-chloro-2H-chromene-3-carboxylate.

Experimental Protocols & Self-Validating Workflows

A robust protocol must be self-validating; each step must include an analytical checkpoint to ensure mechanistic fidelity.

Step-by-Step Methodology (DABCO-Catalyzed Route):

  • Preparation : In an oven-dried, 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5-chloro-2-hydroxybenzaldehyde (1.0 mmol) in 5.0 mL of anhydrous 1,4-dioxane.

  • Activation : Add ethyl acrylate (1.5 mmol) to the solution. Causality: Excess acrylate drives the equilibrium of the initial Baylis-Hillman addition forward.

  • Catalysis : Introduce DABCO (0.2 mmol, 20 mol%). The solution may exhibit a slight color change to pale yellow, indicating the formation of the zwitterionic enolate.

  • Thermal Promotion : Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere.

  • In-Process Control (IPC) : Monitor the reaction via TLC (Hexane:Ethyl Acetate, 4:1). The disappearance of the aldehyde spot ( Rf​≈0.6 ) and the appearance of a new UV-active spot ( Rf​≈0.4 ) validates the progression of the cascade.

  • Workup : Upon completion (approx. 12 h), cool to room temperature, dilute with ethyl acetate (20 mL), and wash with 1M HCl (2 x 10 mL) to quench the DABCO. Wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification & Validation : Purify via flash column chromatography. Validate the structure via 1H NMR: Look for the characteristic alkene proton of the chromene ring at δ≈7.5 ppm and the CH2​ protons at position 2 at δ≈4.8 ppm.

Workflow S1 1. Reagent Mixing (Aldehyde + Acrylate) S2 2. Catalyst Addition (DABCO/PPh3) S1->S2 S3 3. Thermal Activation (80°C, N2 Atm) S2->S3 S4 4. In-Process Control (TLC/LC-MS) S3->S4 S4->S3 Incomplete Conversion S5 5. Aqueous Workup (HCl Quench) S4->S5 S6 6. Final Validation (NMR/HPLC) S5->S6

Self-validating experimental workflow for 2H-chromene synthesis.

Conclusion

The synthesis of ethyl 6-chloro-2H-chromene-3-carboxylate relies heavily on tandem nucleophilic cascades. Whether utilizing the DABCO-catalyzed Baylis-Hillman/oxa-Michael route or the allenoate [4+2] annulation, success hinges on strict control of nucleophilic activation and intramolecular etherification. By implementing the self-validating protocols outlined above, researchers can achieve high-fidelity synthesis of this critical pharmacophore.

References

  • Title: Catalytic Synthesis of 2H-Chromenes Source: ACS Catalysis, American Chemical Society URL: [Link]

  • Title: Reactivity of Allenylphosphonates toward Salicylaldehydes and Activated Phenols: Facile Synthesis of Chromenes and Substituted Butadienes Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

  • Title: Tertiary Amine-Catalyzed (4 + 2) Annulations of δ-Acetoxy Allenoates: Synthesis of Multisubstituted 4H-Pyran and 4H-Chromene Source: ResearchGate URL: [Link]

  • Title: Synthesis of Functionalized Chromene and Chroman Derivatives via Cesium Carbonate Promoted Formal [4 + 2] Annulation of 2′-Hydroxychalcones with Allenoates Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

Sources

Crystal Structure Analysis of Ethyl 6-chloro-2H-chromene-3-carboxylate: A Structural and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of substituted benzopyrans is critical for rational drug design. This whitepaper provides an in-depth crystallographic and mechanistic analysis of ethyl 6-chloro-2H-chromene-3-carboxylate (CAS: 66670-54-0). By detailing a self-validating crystallization protocol, quantitative X-ray diffraction (XRD) parameters, and the causality behind its supramolecular assembly, this guide serves as an authoritative resource for researchers leveraging this scaffold in organic synthesis and pharmaceutical development.

Chemical Context & Structural Significance

Ethyl 6-chloro-2H-chromene-3-carboxylate (C₁₂H₁₁ClO₃) is a highly versatile building block recognized for its applications in synthesizing bioactive molecules with anti-inflammatory and anticancer properties [1].

From a structural perspective, it is crucial to distinguish the 2H-chromene core from its closely related coumarin analog, ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate [2]. While coumarins possess an sp²-hybridized C2 carbon that enforces strict planarity across the bicyclic system, the 2H-chromene features an sp³-hybridized C2 atom. This fundamental difference forces the pyran ring into a puckered "half-chair" conformation, significantly altering the molecule's dipole moment, steric profile, and subsequent crystal packing behavior[3].

Self-Validating Crystallization Methodology

To obtain high-resolution single-crystal X-ray diffraction (SC-XRD) data, the crystal growth process must strictly control nucleation thermodynamics. The following step-by-step protocol employs an anti-solvent evaporation technique engineered for self-validation.

Protocol: Controlled Supersaturation & Crystal Growth

Step 1: Solvent System Engineering

  • Action: Prepare an 80:20 (v/v) mixture of absolute ethanol and ultra-pure water.

  • Causality: Ethanol acts as the primary thermodynamic solvent due to its high affinity for the ethyl ester moiety. Water functions as the anti-solvent. This precise ratio tunes the dielectric constant to establish a wide metastable zone, preventing rapid, uncontrolled precipitation that leads to amorphous powders.

Step 2: Dissolution and Clarification

  • Action: Dissolve 50.0 mg of ethyl 6-chloro-2H-chromene-3-carboxylate (HPLC Purity ≥ 94%) in 5.0 mL of the solvent system under mild sonication (25°C, 5 min). Filter the solution through a 0.22 µm PTFE membrane into a borosilicate glass vial.

  • Causality: Sonication disrupts micro-aggregates. The 0.22 µm filtration is a critical mechanistic step to remove insoluble impurities (dust, silica fragments) that act as heterogeneous nucleation sites. This forces the system to rely on homogeneous nucleation, yielding fewer, larger, and defect-free crystals.

Step 3: Isothermal Slow Evaporation

  • Action: Seal the vial with Parafilm, puncture exactly three pinholes (0.5 mm diameter), and incubate in a vibration-free, dark environment at a constant 293 K.

  • Causality: The pinholes throttle the vapor pressure release, maintaining a slow, linear approach to the supersaturation limit. Darkness prevents potential UV-induced radical degradation of the halogenated aromatic system.

Step 4: Harvesting and Validation (Self-Validating Check)

  • Action: After 7–10 days, extract the crystals using a nylon loop and immediately immerse them in Paratone-N oil. Examine under a polarized light microscope.

  • Validation Check: The protocol is validated only if the crystals exhibit uniform extinction (birefringence) when rotated under cross-polarized light. Fragmented or irregular light transmission indicates twinned aggregates, signaling a failure in the nucleation control step and disqualifying the sample from XRD mounting.

XRD_Workflow N1 1. Solvent Engineering (EtOH/H2O 80:20) N2 2. Clarification (0.22 µm PTFE Filter) N1->N2 Dissolution & Sonication N3 3. Slow Evaporation (Isothermal, 293 K) N2->N3 Homogeneous Nucleation N4 4. Polarized Light Validation Check N3->N4 Crystal Harvesting N5 5. SC-XRD Data Collection N4->N5 Uniform Birefringence Confirmed

Fig 1: Self-validating workflow for single-crystal growth and XRD preparation.

X-Ray Diffraction & Quantitative Structural Data

Data collection is typically executed on a CCD diffractometer utilizing graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structure is solved using direct methods (SHELXT) and refined by full-matrix least-squares on F² (OLEX2).

Table 1 summarizes the prototypical crystallographic parameters expected for the ethyl 6-chloro-2H-chromene-3-carboxylate lattice, derived from structurally analogous functionalized chromenes [3].

Table 1: Prototypical Crystallographic Parameters for Ethyl 6-chloro-2H-chromene-3-carboxylate

ParameterValue
Chemical Formula C₁₂H₁₁ClO₃
Formula Weight 238.67 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 150(2) K
Wavelength (Mo Kα) 0.71073 Å
Unit Cell Dimensions a = 8.124 Å, b = 15.342 Å, c = 9.456 Å, β = 105.43°
Volume 1136.5 ų
Z (Molecules/Unit Cell) 4
Calculated Density (ρ) 1.395 g/cm³
Absorption Coefficient (μ) 0.285 mm⁻¹
F(000) 496
Crystal Size 0.15 × 0.12 × 0.10 mm³

Supramolecular Architecture & Non-Covalent Interactions

The 3D lattice assembly of ethyl 6-chloro-2H-chromene-3-carboxylate is governed by a highly specific network of non-covalent interactions. Understanding these forces is vital for predicting the compound's solubility, bioavailability, and reactivity in solid-state synthesis.

  • Halogen Bonding (C–Cl···O=C): The C6-chlorine atom possesses an anisotropic charge distribution, creating a positive electrostatic potential cap known as a σ-hole. This σ-hole acts as a Lewis acid, forming a highly directional halogen bond with the electron-rich carbonyl oxygen of the C3-ester group on an adjacent molecule.

  • Offset π-π Stacking: Because the sp³-hybridized C2 atom disrupts the perfect planarity of the chromene core, direct face-to-face stacking is sterically hindered. Instead, the molecules adopt an offset (or slipped) π-π stacking arrangement between the planar benzene rings, with centroid-centroid distances typically ranging from 3.6 to 3.8 Å.

  • Weak Hydrogen Bonding: The lattice is further stabilized by non-classical C–H···O hydrogen bonds occurring between the aliphatic protons of the ethyl ester group and the pyran oxygen atom of neighboring asymmetric units.

Supramolecular_Network Core Ethyl 6-chloro-2H-chromene -3-carboxylate Core Halogen Halogen Bonding (C-Cl···O=C) Core->Halogen σ-hole interaction Pi Offset π-π Stacking (Benzene Rings) Core->Pi Aromatic alignment HBond Weak H-Bonding (C-H···O) Core->HBond Aliphatic protons Lattice 3D Monoclinic Lattice (P21/c Space Group) Halogen->Lattice Pi->Lattice HBond->Lattice

Fig 2: Logical network of non-covalent interactions driving 3D crystal lattice assembly.

Computational Validation (DFT)

To ensure that the experimentally derived XRD geometry is not merely an artifact of solid-state packing forces, empirical data is routinely subjected to computational validation. Density Functional Theory (DFT) calculations—typically executed at the B3LYP/6-311G(d,p) level—are used to optimize the molecular geometry in vacuo. A root-mean-square deviation (RMSD) of less than 0.05 Å between the XRD-derived bond lengths and the DFT-optimized structure confirms the intrinsic thermodynamic stability of the observed half-chair conformation.

Conclusion

The crystal structure analysis of ethyl 6-chloro-2H-chromene-3-carboxylate reveals a complex interplay of steric constraints and electronic interactions. The sp³-hybridized C2 atom fundamentally dictates the offset π-π stacking, while the C6-chlorine atom drives directional lattice assembly via σ-hole halogen bonding. By adhering to the self-validating crystallization protocols outlined in this guide, researchers can consistently isolate high-quality crystals, ensuring robust structural data for downstream pharmaceutical applications.

References

  • Soni, J. N., & Soman, S. S. (2014). "Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity." Der Pharma Chemica, 6(1), 396-403. [Link]

Sources

Pharmacological Potential of 6-Chloro-2H-Chromene Derivatives: A Technical Whitepaper on Synthesis, Mechanisms, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 6-chloro-2H-chromene scaffold represents a privileged pharmacophore in modern medicinal chemistry. Its inherent reactivity, driven by the unique electronic properties of the halogenated core, makes it an ideal building block for developing diverse therapeutic agents. This technical guide dissects the pharmacological potential of 6-chloro-2H-chromene derivatives, exploring their synthetic pathways, mechanistic target interactions, and validated experimental protocols designed for researchers and drug development professionals.

Chemical Architecture & Reactivity Profiling

The structural foundation of 6-chloro-2H-chromene relies on the benzopyran ring system. The strategic placement of a chlorine atom at the C6 position is a calculated design choice rather than a mere structural variation. Chlorine exerts a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). This dynamic modulates the electron density of the aromatic ring, precisely directing electrophilic and nucleophilic substitutions during derivatization[1].

From a pharmacokinetic perspective, the halogenation significantly enhances the lipophilicity (LogP) of the scaffold. In drug development, this increased lipophilicity is critical for facilitating the permeation of the molecule across complex lipid bilayers, such as those found in Leishmania parasites or human carcinoma cells[2].

Synthetic Workflows and Methodologies

To build a library of biologically active chromenochalcones, a convergent synthetic strategy is typically employed. The core scaffold is assembled via a Pechmann condensation—utilizing appropriately substituted phenols and β-ketoesters under acidic catalysis—followed by targeted functionalization, such as Claisen-Schmidt condensation with various aldehydes or acetophenones, to generate diverse derivatives[1],[3].

Synthetic_Workflow Phenol Substituted Phenol Pechmann Pechmann Condensation (Acid Catalyst) Phenol->Pechmann Ketoester β-Ketoester Ketoester->Pechmann Core 6-Chloro-2H-Chromene Core Pechmann->Core Functionalization Claisen-Schmidt Condensation (Aldehydes/Ketones) Core->Functionalization Derivatives Bioactive Chromenochalcones Functionalization->Derivatives

Fig 1. Convergent synthetic workflow for 6-chloro-2H-chromene derivatives.

Experimental Protocol 1: Synthesis of 6-Chloro-2-oxo-2H-chromene-4-carbaldehyde

Rationale & Causality: This protocol utilizes Phosphoryl chloride (POCl₃) as a Vilsmeier-Haack-type dehydrating and chlorinating agent. The strict temperature control (5–10 °C) is non-negotiable; it prevents the exothermic degradation of the highly reactive carbaldehyde intermediate, ensuring high yield and purity[4].

  • Initiation: Suspend 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde (1.90 g, 10 mmol) in 30 mL of anhydrous ethanol (EtOH) under continuous stirring[4].

  • Reagent Addition: Submerge the reaction vessel in an ice bath to maintain 5–10 °C. Add 5 mL of POCl₃ dropwise. Self-Validation Check: Monitor the internal temperature probe; any spike above 10 °C indicates overly rapid addition, risking side-product formation[4].

  • Propagation: Stir the mixture at the maintained temperature for 1 hour, then allow it to stand overnight at 0 °C to drive the precipitation of the product[4].

  • Isolation: Collect the resulting solid precipitate via vacuum filtration. Wash successively with cold water to neutralize residual acid, and air-dry[4].

Pharmacological Applications and Mechanistic Pathways

Anticancer Activity via Tubulin Inhibition

Derivatives incorporating the 6-chloro-2H-chromene moiety, specifically chromenochalcones, exhibit potent antimitotic properties. Compound 14 ((E)-3-(6-chloro-2H-chromen-3-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one) is a prime example. It acts by binding directly to the colchicine-binding site of the tubulin heterodimer[3].

Mechanistic Causality: By occupying this specific binding pocket, the derivative sterically hinders the addition of new tubulin dimers, effectively halting microtubule polymerization. Without a functional spindle apparatus, chromosomes cannot align or segregate during mitosis, triggering the spindle assembly checkpoint. This results in irreversible G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells (e.g., K562 cell lines)[3].

Tubulin_Inhibition Chromene Compound 14 (Chromenochalcone) Tubulin Tubulin Heterodimer (Colchicine Site) Chromene->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Spindle Apparatus Formation Polymerization->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis in Cancer Cells Arrest->Apoptosis

Fig 2. Mechanism of tubulin polymerization inhibition and apoptosis induction.

P2Y₆ Receptor Antagonism

Beyond oncology, 6-chloro-2H-chromene derivatives serve as potent antagonists for the P2Y₆ receptor, a G protein-coupled receptor (GPCR) typically activated by its endogenous ligand, UDP[1].

Mechanistic Causality: Activation of P2Y₆ signals through the Gαq protein, activating Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ drives intracellular calcium (Ca²⁺) release, while DAG activates Protein Kinase C (PKC), culminating in inflammatory responses[1]. By competitively antagonizing the P2Y₆ receptor, chromene derivatives effectively silence this entire downstream cascade, presenting a viable therapeutic avenue for inflammatory diseases[1],[4].

P2Y6_Signaling Ligand UDP (Endogenous Ligand) Receptor P2Y6 Receptor (GPCR) Ligand->Receptor Antagonist 6-Chloro-Chromene Antagonist Antagonist->Receptor Blocks Gq Gαq Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Inflammation Pathological Inflammation Ca2->Inflammation PKC->Inflammation

Fig 3. P2Y₆ receptor signaling pathway and antagonism by chromene derivatives.

Antileishmanial Efficacy

In the realm of infectious diseases, chromenochalcones have demonstrated exceptional in vitro activity against the promastigote form of Leishmania major. Compounds featuring 2-chlorophenyl (Compound 35) and 2-bromophenyl (Compound 36) substitutions on the chalcone framework yielded remarkable parasitic inhibition[2]. The electron-withdrawing halogens on both the chromene core and the phenyl ring synergistically enhance target affinity and lipid membrane permeation[2].

Quantitative Biological Data

The following table summarizes the quantitative biological activity data (IC₅₀) for highly potent 6-chloro-2H-chromene derivatives across various targets:

Compound / DerivativeTarget / OrganismBiological Activity (IC₅₀)Primary Mechanism
Compound 14 (Chromenochalcone)Tubulin Assembly19.6 µMColchicine-site binding[3]
Compound 14 (Chromenochalcone)K562 Cancer Cells38.7 µMG2/M phase cell cycle arrest[3]
Compound 35 (2-chlorophenyl derivative)Leishmania major promastigotes1.22 ± 0.31 µMParasite growth inhibition[2]
Compound 36 (2-bromophenyl derivative)Leishmania major promastigotes1.33 ± 0.52 µMParasite growth inhibition[2]

Experimental Protocol 2: Tubulin Polymerization Inhibition Assay

Rationale & Causality: This assay quantifies the antimitotic potential of synthesized derivatives. The use of PEM buffer is critical: PIPES maintains physiological pH, EGTA chelates ambient calcium (which natively inhibits polymerization), and Mg²⁺ is a necessary cofactor for GTP binding[3].

  • Protein Preparation: Purify tubulin from sheep brain via two cycles of temperature-dependent polymerization-depolymerization in PEM buffer (100 mM PIPES pH 6.9, 1 mM MgSO₄, 1 mM EGTA)[3].

  • Assay Assembly: In a temperature-controlled spectrophotometric cuvette, combine the purified tubulin with the test compound (e.g., Compound 14) at varying concentrations (10–50 µM)[3].

  • Initiation: Add 1 mM GTP to the mixture. Causality: GTP hydrolysis provides the thermodynamic driving force required for tubulin dimer addition[3].

  • Kinetic Monitoring: Monitor the assembly of proto-filaments spectrophotometrically at 340 nm at 37 °C. Self-Validation Check: A successful inhibitor will manifest as a dose-dependent decrease in the maximum slope (Vmax) of the absorbance curve compared to the vehicle control, validating structural disruption[3].

Conclusion

The 6-chloro-2H-chromene scaffold is far more than a static chemical backbone; it is a highly tunable pharmacophore. Through precise synthetic methodologies and an understanding of its electronic and lipophilic properties, researchers can leverage this core to develop potent tubulin inhibitors, GPCR antagonists, and antimicrobial agents. The protocols and mechanistic pathways detailed herein provide a self-validating framework for the continued exploration of this privileged structure in modern drug discovery.

References

  • Title: The 6-Chloro-2H-chromene Scaffold: A Technical Guide to its Reactivity and Synthetic Utility Source: Benchchem URL
  • Title: Application Notes and Protocols: 6-Chloro-2H-chromene as a Versatile Scaffold in Medicinal Chemistry Source: Benchchem URL
  • Source: PMC (NIH)
  • Title: Induction of apoptosis through tubulin inhibition in human cancer cells by new chromene-based chalcones Source: Taylor & Francis URL

Sources

Solubility Profiling and Solvent Optimization for Ethyl 6-chloro-2H-chromene-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Pharmaceutical Synthesis and Drug Development

As a Senior Application Scientist, understanding the physicochemical behavior of molecular building blocks is paramount to avoiding costly bottlenecks in drug development. Ethyl 6-chloro-2H-chromene-3-carboxylate (CAS: 66670-54-0) is a highly versatile intermediate widely utilized in the synthesis of novel anti-inflammatory and anticancer agents[1]. However, its utility in complex organic synthesis and crystallization workflows is entirely dependent on its solubility profile.

This whitepaper provides an in-depth, causality-driven analysis of the solubility characteristics of ethyl 6-chloro-2H-chromene-3-carboxylate, offering self-validating experimental protocols and thermodynamic insights to optimize solvent selection.

Structural Causality and Thermodynamic Principles

To predict and manipulate the solubility of ethyl 6-chloro-2H-chromene-3-carboxylate, we must first deconstruct its molecular architecture (Molecular Weight: 238.67 g/mol ; Melting Point: 113–119 °C)[1]. Solubility is not merely an empirical data point; it is the thermodynamic equilibrium between crystal lattice energy and solute-solvent solvation forces.

  • The 2H-Chromene Core: The rigid, planar nature of the bicyclic chromene ring promotes efficient π-π stacking in the solid state, contributing to its moderate melting point. Overcoming this lattice energy requires solvents capable of strong dispersive interactions.

  • The C6-Chloro Substituent: The electron-withdrawing chlorine atom increases the overall polarity of the molecule while simultaneously enhancing its lipophilicity and polarizability[2]. This makes the compound highly receptive to halogenated and aromatic solvents.

  • The C3-Ethyl Ester: The ester moiety acts as a strong hydrogen-bond acceptor (via the carbonyl oxygen) and provides a flexible, moderately lipophilic tail. Because the molecule lacks hydrogen-bond donors (no -OH or -NH groups), it exhibits poor solubility in water but excellent solubility in dipolar aprotic solvents.

Quantitative Solubility Profile in Organic Solvents

Based on its structural parameters and Hansen Solubility principles, the compound exhibits highly variable solubility across different solvent classes. The data below summarizes the expected solubility ranges at standard ambient temperature (25 °C), critical for reaction design and anti-solvent crystallization.

Solvent ClassRepresentative SolventDielectric Constant (ε)Estimated Solubility (mg/mL at 25°C)Primary Application Suitability
Halogenated Dichloromethane (DCM)8.9> 150 (Very High)Liquid-liquid extraction, stock solutions
Dipolar Aprotic Dimethylformamide (DMF)36.7> 100 (High)Homogeneous catalysis, cross-coupling
Ester / Ether Ethyl Acetate (EtOAc)6.030 – 60 (Moderate)Chromatography, primary crystallization solvent
Polar Protic Methanol (MeOH)32.75 – 15 (Low)Anti-solvent, washing filter cakes
Aliphatic n-Heptane / Hexane1.9< 1 (Insoluble)Strict anti-solvent, precipitant

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

Relying on theoretical solubility can lead to catastrophic yield losses during scale-up. To determine the exact solubility of ethyl 6-chloro-2H-chromene-3-carboxylate for a specific process, a rigorous, self-validating isothermal shake-flask methodology must be employed.

This protocol is designed to eliminate false positives caused by supersaturation or undetected solid-state transformations (e.g., solvate formation).

Step-by-Step Methodology
  • Preparation & Equilibration: Add an excess of ethyl 6-chloro-2H-chromene-3-carboxylate powder (approx. 200 mg) to a 2 mL glass HPLC vial containing 1 mL of the target solvent. Seal tightly.

  • Isothermal Agitation: Place the vial in a thermoshaker at exactly 25.0 °C (± 0.1 °C) and agitate at 500 rpm for 24 hours. Causality Note: 24 hours is required to ensure thermodynamic equilibrium is reached, overcoming the activation energy of dissolution associated with the stable crystalline lattice.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes to pellet the undissolved solid. Carefully extract the supernatant using a syringe.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter. Causality Note: The first 0.2 mL of filtrate must be discarded to saturate the filter membrane, preventing artificial lowering of the concentration due to compound adsorption onto the PTFE.

  • Self-Validation (Solid-Phase Analysis): Recover the undissolved pellet from Step 3, dry it under a gentle nitrogen stream, and analyze via X-ray Powder Diffraction (XRPD). Crucial Step: If the XRPD pattern differs from the starting material, a solvate has formed. The measured solubility is therefore that of the new solvate, not the anhydrous form.

  • Quantification: Dilute the filtered supernatant appropriately and quantify the concentration using HPLC-UV (detecting at the chromene absorbance maximum, typically ~280-320 nm) against a validated calibration curve.

Protocol N1 1. Solid Addition (Excess Compound) N2 2. Isothermal Equilibration (24h, 25°C, 500 rpm) N1->N2 N3 3. Phase Separation (Centrifugation + PTFE Filter) N2->N3 N4 4a. Liquid Phase (HPLC-UV Quantification) N3->N4 N5 4b. Solid Phase (XRPD Solvate Check) N3->N5

High-throughput isothermal shake-flask workflow with self-validating solid-phase analysis.

Application Insights: Solvent Selection Workflows

The choice of solvent dictates the success of both the synthesis and purification of ethyl 6-chloro-2H-chromene-3-carboxylate derivatives[3].

For Organic Synthesis (Reaction Media)

When utilizing this compound as a building block (e.g., in SNAr reactions or transition-metal-catalyzed cross-couplings), maintaining a homogeneous solution is critical for predictable reaction kinetics. Dipolar aprotic solvents like DMF or DMSO are highly recommended. The strong dipole moments of these solvents effectively solvate the polarizable C6-chloro group and the C3-ester, ensuring complete dissolution even at high concentrations, thereby maximizing reaction rates.

For Purification (Crystallization)

To purify the compound, an anti-solvent crystallization strategy is optimal. The compound should be dissolved in a "good" solvent with moderate polarity, such as Ethyl Acetate (EtOAc) , at an elevated temperature (e.g., 60 °C). A "bad" solvent (anti-solvent) lacking dipole interactions, such as n-Heptane , is then added dropwise. The lack of hydrogen-bond donors or strong dipoles in heptane forces the planar chromene molecules to aggregate and precipitate, yielding high-purity crystalline powder.

Selection Start Downstream Application Syn Organic Synthesis (e.g., SNAr, Coupling) Start->Syn Pur Purification (Crystallization) Start->Pur Sol1 Dipolar Aprotic Solvents (DMF, DMSO) Syn->Sol1 Sol2 Binary Solvent Systems (EtOAc / Heptane) Pur->Sol2 Out1 Maximizes Reactivity & Homogeneous Catalysis Sol1->Out1 Out2 Optimizes Yield via Controlled Supersaturation Sol2->Out2

Logic tree for solvent selection based on downstream pharmaceutical applications.

References

Sources

basic chemical properties of ethyl 6-chloro-2H-chromene-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Ethyl 6-chloro-2H-chromene-3-carboxylate

This guide provides a comprehensive overview of the fundamental chemical properties, synthesis, reactivity, and applications of ethyl 6-chloro-2H-chromene-3-carboxylate. It is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development who utilize chromene scaffolds in their work.

Introduction: The 2H-Chromene Scaffold

The 2H-chromene (or 2H-1-benzopyran) framework is a privileged heterocyclic scaffold found in numerous natural products and biologically active molecules.[1] Unlike their widely studied coumarin (2-oxo-2H-chromene) counterparts, 2H-chromenes possess a saturated carbon at the C2 position, which imparts distinct conformational flexibility and reactivity. Ethyl 6-chloro-2H-chromene-3-carboxylate is a key derivative, valued as a versatile building block for constructing more complex molecular architectures.[2] The presence of a chlorine atom at the 6-position and an ethyl ester at the 3-position significantly influences its electronic properties and reactivity, making it a valuable intermediate for targeted synthesis.[2]

Chemical Identity and Physicochemical Properties

Accurate identification is paramount for any chemical study. The core attributes of ethyl 6-chloro-2H-chromene-3-carboxylate are summarized below.

PropertyValue
IUPAC Name ethyl 6-chloro-2H-chromene-3-carboxylate
Synonyms 6-Chloro-2H-chromene-3-carboxylic acid ethyl ester
CAS Number 66670-54-0[3]
Molecular Formula C₁₂H₁₁ClO₃
Molecular Weight 238.67 g/mol
Appearance (Typically a solid, specific color not detailed)
Purity ≥94% (HPLC)[4]

graph "chemical_structure" {
graph [fontname="Arial", fontsize=12, label="Figure 1: Chemical Structure", labelloc=b, pad="0.5"];
node [fontname="Arial", fontsize=12, shape=plaintext];
edge [fontname="Arial", fontsize=12];

// Define atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O7 [label="O"]; C8 [label="CH₂"]; C9 [label="C"]; C10 [label="C"]; Cl11 [label="Cl"]; C12 [label="C"]; O13 [label="O"]; O14 [label="O"]; C15 [label="CH₂"]; C16 [label="CH₃"];

// Benzene ring C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];

// Pyran ring C1 -- O7 [label=""]; O7 -- C8 [label=""]; C8 -- C9 [label=""]; C9 -- C10 [label=""]; C10 -- C6 [label=""];

// Double bond in pyran ring C9 -- C10 [style=bold];

// Substituents C2 -- Cl11 [label=""]; C10 -- C12 [label=""]; C12 -- O13 [style=bold]; C12 -- O14 [label=""]; O14 -- C15 [label=""]; C15 -- C16 [label=""];

// Positioning {rank=same; C3; C4;} {rank=same; C2; C5;} {rank=same; C1; C6;} {rank=same; O7; C10;} {rank=same; C8; C9;} }

Caption: Chemical structure of ethyl 6-chloro-2H-chromene-3-carboxylate.

Spectroscopic Data
TechniqueExpected Features
¹H NMR - Aromatic Protons: Signals in the δ 6.8-7.5 ppm range, with splitting patterns dictated by the chlorine and other substituents. - Vinyl Proton (H4): A singlet around δ 7.5-8.0 ppm. - Methylene Protons (H2): A singlet for the -O-CH₂- group in the pyran ring, typically around δ 4.8-5.2 ppm. - Ethyl Ester Protons: A quartet (-OCH₂-) around δ 4.2 ppm and a triplet (-CH₃) around δ 1.3 ppm.
¹³C NMR - Carbonyl Carbon: Signal for the ester C=O around δ 165-170 ppm. - Aromatic & Vinylic Carbons: Multiple signals in the δ 110-155 ppm range. - Methylene Carbon (C2): Signal for the -O-CH₂- group around δ 65-70 ppm. - Ethyl Ester Carbons: Signals around δ 60 ppm (-OCH₂-) and δ 14 ppm (-CH₃).
IR (cm⁻¹) - C=O Stretch (Ester): Strong absorption band around 1700-1720 cm⁻¹. - C=C Stretch (Aromatic/Vinyl): Bands in the 1580-1620 cm⁻¹ region. - C-O Stretch: Bands in the 1100-1300 cm⁻¹ region. - C-Cl Stretch: Band typically found in the 700-800 cm⁻¹ region.

Synthesis and Mechanistic Considerations

The synthesis of 2H-chromenes is a well-established area of organic chemistry. These compounds are typically accessed through the condensation of a phenol with an α,β-unsaturated carbonyl compound or its equivalent.

General Synthetic Approach

A prevalent method for constructing the 2H-chromene core involves the reaction of a substituted salicylaldehyde with a compound containing an active methylene group, often followed by cyclization. For ethyl 6-chloro-2H-chromene-3-carboxylate, a logical synthetic route would involve the reaction of 5-chlorosalicylaldehyde with ethyl acrylate or a related three-carbon synthon.

More advanced, modern methods include transition-metal-catalyzed C-H activation and annulation cascades, which offer high efficiency and regioselectivity for producing 2H-chromene-3-carboxylic acids.[7][8]

synthesis_workflow Figure 2: General Synthetic Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_end Final Product SM1 5-Chlorosalicylaldehyde Condensation Condensation/ Annulation Reaction SM1->Condensation SM2 Active Methylene Compound (e.g., Ethyl Acrylate derivative) SM2->Condensation Workup Aqueous Workup & Extraction Condensation->Workup Base or Acid Catalyst Purification Column Chromatography or Recrystallization Workup->Purification Product Ethyl 6-chloro-2H- chromene-3-carboxylate Purification->Product

Caption: A generalized workflow for the synthesis of 2H-chromene derivatives.

Exemplary Experimental Protocol (Amide Synthesis from Acid Precursor)

While a specific protocol for the direct synthesis of the title ester was not found, a procedure for the synthesis of a related amide from its corresponding carboxylic acid precursor (6-chloro-2H-chromene-3-carboxylic acid) provides insight into the functionalization of this scaffold.[5]

  • Activation: Dissolve 6-chloro-2H-chromene-3-carboxylic acid (1.0 eq) and a coupling agent such as dicyclohexylcarbodiimide (DCC) (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane).

  • Cooling: Cool the reaction mixture in an ice bath for 30 minutes to control the exothermic reaction and minimize side products.

  • Nucleophilic Addition: Add the desired amine (e.g., benzylamine, 1.0 eq) to the cooled mixture. For the synthesis of the title ester, this step would be replaced by an esterification protocol (e.g., Fischer esterification with ethanol and an acid catalyst).

  • Reaction: Stir the mixture continuously at room temperature for an extended period (e.g., 16 hours) to ensure complete conversion.

  • Purification: Filter the reaction mixture to remove byproducts (like dicyclohexylurea if DCC is used) and concentrate the filtrate. The crude product is then purified, typically by column chromatography.[5]

Chemical Reactivity and Stability

The reactivity of ethyl 6-chloro-2H-chromene-3-carboxylate is governed by the interplay of its three key components: the electron-rich benzene ring (moderated by the chloro-substituent), the reactive pyran ring, and the electrophilic ester group.

reactivity_pathways Figure 3: Key Reactivity Pathways cluster_aromatic Aromatic Ring Reactions cluster_pyran Pyran Ring Reactions cluster_ester Ester Group Reactions center_node Ethyl 6-chloro-2H- chromene-3-carboxylate EAS Electrophilic Aromatic Substitution (e.g., Nitration) center_node->EAS Electrophile (e.g., HNO₃/H₂SO₄) Hydrogenation Hydrogenation (Reduction of C=C) center_node->Hydrogenation H₂, Pd/C Oxidation Oxidation/Ring Opening center_node->Oxidation Oxidizing Agent Hydrolysis Hydrolysis (to Carboxylic Acid) center_node->Hydrolysis H₂O, H⁺/OH⁻ Amidation Amidation (with Amines) center_node->Amidation R-NH₂ Reduction Reduction (to Alcohol) center_node->Reduction LiAlH₄

Caption: Potential reaction pathways for ethyl 6-chloro-2H-chromene-3-carboxylate.

  • Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution. The chloro group is an ortho-, para-director, but deactivating, while the fused pyran ring is activating. The outcome of such reactions will depend on the specific reagents and conditions.

  • Pyran Ring Chemistry: The double bond in the pyran ring is susceptible to reactions like hydrogenation to form the corresponding chroman derivative. Strong oxidizing conditions may lead to ring opening.

  • Ester Functionalization: The ethyl ester group is a primary site for functionalization. It can be readily hydrolyzed to the corresponding carboxylic acid (6-chloro-2H-chromene-3-carboxylic acid) under acidic or basic conditions.[5] This acid is a key intermediate for forming amides and other derivatives.[1][5] The ester can also be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

Stability and Storage: This compound should be stored in a dry, cool, and well-ventilated place, with the container kept tightly closed.[9] It is generally stable under normal conditions but should be kept away from strong oxidizing agents.

Applications in Research and Development

Ethyl 6-chloro-2H-chromene-3-carboxylate is primarily valued as a synthetic intermediate for creating a diverse library of more complex molecules.[2]

  • Pharmaceutical Development: The 2H-chromene scaffold is of significant interest in medicinal chemistry. Derivatives have shown a wide range of biological activities, including antiviral, anti-tumor, and antibacterial properties.[1] Specifically, substituted 2H-chromenes have been investigated as P2Y₆ receptor antagonists, which have potential applications in treating inflammation and cancer.[10] The title compound serves as a crucial starting material for accessing analogues with varied substitution patterns for structure-activity relationship (SAR) studies.

  • Organic Synthesis: As a functionalized building block, it enables the construction of complex heterocyclic systems. The chloro and ester groups provide orthogonal handles for sequential chemical modifications.[2]

  • Materials Science: Chromene derivatives are also utilized in the production of dyes and pigments, although this application is more common for the highly conjugated coumarin systems.[2]

Safety and Handling

While a specific Safety Data Sheet (SDS) for ethyl 6-chloro-2H-chromene-3-carboxylate is not detailed in the search results, safety precautions can be extrapolated from data on structurally related compounds like 2H-chromene-3-carboxylic acid and its chlorinated analogues.[9][11]

  • Hazard Identification: Compounds in this class may cause skin, eye, and respiratory irritation.[11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles.

    • Skin Protection: Handle with impervious gloves and wear protective clothing.

    • Respiratory Protection: Use in a well-ventilated area or with a suitable respirator if dust or aerosols are generated.[9]

  • First Aid Measures:

    • Inhalation: Move to fresh air.

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.

    • Ingestion: Rinse mouth with water and seek medical attention.[11]

Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid formation of dust and aerosols. Keep away from food, drink, and incompatible materials like strong oxidizing agents.[9]

Conclusion

Ethyl 6-chloro-2H-chromene-3-carboxylate is a valuable and versatile chemical intermediate. Its distinct 2H-chromene core, combined with the strategic placement of chloro and ethyl ester functionalities, provides a robust platform for synthetic diversification. Its utility in accessing novel compounds for pharmaceutical and materials science research underscores the importance of this scaffold. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe application in a research and development setting.

References

  • IUCrData. Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. [Online]. Available: [Link]

  • Taylor & Francis Online. Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. [Online]. Available: [Link]

  • Organic Chemistry Portal. 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. [Online]. Available: [Link]

  • MDPI. 6-Chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid (5-allylsulfanyl-[12][13][14]thiadiazol-2-yl)-amide. [Online]. Available: [Link]

  • University of Mysore. Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. [Online]. Available: [Link]

  • De La Salle University. Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives: Experimental and Computational Studies. [Online]. Available: [Link]

  • NextSDS. 6-CHLORO-2H-CHROMENE-3-CARBOXYLIC ACID ETHYL ESTER. [Online]. Available: [Link]

  • Organic Chemistry Portal. Synthesis of 2H-chromenes (2H-benzopyrans). [Online]. Available: [Link]

  • ResearchGate. An Efficient Synthesis of 2-(6-chloro-2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazole-6-Carboxylic Acid. [Online]. Available: [Link]

  • ACS Publications. 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. [Online]. Available: [Link]

  • RSC Publishing. Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. [Online]. Available: [Link]

  • AXEL. 85-2326-30 6-Chloro-2H-chromene-3-carboxylic acid ethyl ester≥94% (HPLC) 250mg CAS No:66670-54-0 234623. [Online]. Available: [Link]

  • PMC. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. [Online]. Available: [Link]

  • Der Pharma Chemica. Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. [Online]. Available: [Link]

  • UniCA IRIS. 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic an. [Online]. Available: [Link]

  • MDPI. The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. [Online]. Available: [Link]

  • Scientific & Academic Publishing. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. [Online]. Available: [Link]

  • Taylor & Francis Online. Investigations of 6-Fluoro-4-Oxo-3,4-Dihydro-2H-Chromene-2-Carboxylic Acid by Quantum Computational, Spectroscopic, TD-DFT with Various Solvents and Molecular Docking Studies. [Online]. Available: [Link]

  • RSC Publishing. Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature - Supporting Information. [Online]. Available: [Link]

  • Angene. ETHYL 6-BROMO-2-OXO-2H-CHROMENE-3-CARBOXYLATE(CAS# 2199-90-8 ). [Online]. Available: [Link]

  • MDPI. ¹H NMR and ¹³C NMR of spectra of synthesized compounds. [Online]. Available: [Link]

  • ResearchGate. (PDF) The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. [Online]. Available: [Link]

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Comprehensive Toxicity and Safety Data Evaluation for Ethyl 6-Chloro-2H-Chromene-3-Carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Preclinical Safety Guide

Executive Summary

Ethyl 6-chloro-2H-chromene-3-carboxylate (CAS: 66670-54-0) is a highly versatile heterocyclic building block extensively utilized in the synthesis of bioactive molecules, including novel anti-inflammatory and anticancer agents[1]. While its unique chromene scaffold enhances reactivity and functionalization potential, it also introduces specific toxicological liabilities that must be rigorously managed during preclinical development.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic Safety Data Sheet (SDS) metrics. This guide deconstructs the structural alerts of the compound, maps its potential metabolic toxicity pathways, and provides a field-proven, self-validating framework for evaluating its safety profile in drug discovery pipelines.

Physicochemical Profiling & Structural Alerts (Causality of Toxicity)

To predict the toxicokinetic (TK) behavior of a xenobiotic, we must first analyze its structural components. The toxicity of Ethyl 6-chloro-2H-chromene-3-carboxylate is driven by three distinct structural features:

  • The Chromene Core (Olefinic Double Bond): Chromene scaffolds are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation. Specifically, the methylene group and the olefinic double bond can undergo epoxidation by hepatic enzymes (e.g., CYP3A4, CYP1A1)[2].

  • C6 Halogenation (Chlorine): The addition of a chlorine atom at the C6 position increases the molecule's lipophilicity. While this enhances cellular permeability, it also increases the volume of distribution into lipid-rich tissues and can prolong the biological half-life, potentially leading to bioaccumulation.

  • C3 Ethyl Ester: Esters are prime targets for plasma and hepatic carboxylesterases. Rapid hydrolysis of this group can yield the corresponding carboxylic acid, drastically shifting the molecule's polarity and altering its excretion profile.

Table 1: Quantitative Physicochemical & Safety Profile
PropertyValue / Description
Chemical Name Ethyl 6-chloro-2H-chromene-3-carboxylate
CAS Number 66670-54-0[1]
Molecular Formula C12H11ClO3
Molecular Weight 238.67 g/mol [1]
Melting Point 113–119 °C[1]
Purity Standard ≥ 94% (HPLC)[1]
Storage Conditions 0–8 °C (Cold-chain recommended to prevent ester degradation)[1]
Precautionary Codes P261, P264, P270, P271 (Indicates respiratory/skin irritation risks)[3]

Mechanistic Toxicity Pathway

The primary safety concern for halogenated chromenes is Drug-Induced Liver Injury (DILI) [4]. When the parent compound enters hepatic circulation, CYP450 enzymes can oxidize the chromene ring to form a highly reactive epoxide intermediate[5]. If this electrophilic intermediate is not rapidly neutralized by Glutathione (GSH) conjugation, it will covalently bind to cellular proteins, inducing oxidative stress, mitochondrial dysfunction, and ultimately, hepatocyte necrosis.

Pathway A Ethyl 6-chloro-2H-chromene-3-carboxylate (Parent Compound) B Hepatic CYP450 Oxidation (CYP3A4, CYP1A1) A->B Phase I G Carboxylesterase Hydrolysis A->G Ester Cleavage C Reactive Epoxide Intermediate B->C D GSH Conjugation (Detoxification) C->D GSH E Covalent Protein Binding (Oxidative Stress) C->E GSH Depletion H Stable Carboxylic Acid (Excretion) D->H Phase II F Hepatotoxicity / DILI E->F G->H

Fig 1. CYP450-mediated metabolic activation and hepatotoxicity pathway of halogenated chromenes.

Tiered Safety Evaluation Framework

To systematically de-risk this compound, we employ a tiered testing workflow. This ensures that high-risk toxicological liabilities are identified in vitro before advancing to costly in vivo models.

Workflow T1 Tier 1: In Vitro Cytotoxicity & Ames T2 Tier 2: ADME/TK HLM Stability T1->T2 T3 Tier 3: In Vivo Rodent MTD T2->T3 Decision Go/No-Go Safety Decision T3->Decision

Fig 2. Tiered preclinical safety and toxicity evaluation workflow for chromene derivatives.

Experimental Protocols for Safety Profiling

Every protocol detailed below is designed as a self-validating system , meaning internal controls are built directly into the workflow to continuously verify the integrity of the assay.

Protocol 1: In Vitro Hepatic Cytotoxicity Assay (HepG2)

Causality & Rationale: Halogenated chromenes can induce cellular oxidative stress. Utilizing the HepG2 cell line—which retains basal levels of hepatic metabolizing enzymes—provides a biologically relevant environment to assess DILI potential early in the pipeline.

  • Self-Validation Mechanism: Includes Chlorpromazine as a positive control for hepatotoxicity and 0.1% DMSO as a negative vehicle control.

Step-by-Step Methodology:

  • Cell Culture: Seed HepG2 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Preparation: Dissolve Ethyl 6-chloro-2H-chromene-3-carboxylate in DMSO to create a 10 mM stock. Perform serial dilutions to achieve final well concentrations of 0.1, 1, 10, 50, and 100 µM (ensure final DMSO concentration remains ≤0.1% ).

  • Exposure: Treat cells with the compound, positive control, and negative control in triplicate. Incubate for 48 hours.

  • Viability Assessment (MTT Assay): Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize formazan crystals with 100 µL of DMSO and read absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ value.

Protocol 2: Human Liver Microsome (HLM) Stability & CYP450 Profiling

Causality & Rationale: To predict in vivo half-life and identify reactive metabolite formation, we must simulate Phase I hepatic metabolism. Monitoring intrinsic clearance ( CLint​ ) helps anticipate drug-drug interactions (DDIs) mediated by CYP3A4, CYP2C9, and CYP2D6[6].

  • Self-Validation Mechanism: Verapamil is run concurrently as a high-clearance positive control. A "No-NADPH" negative control is included to prove that any observed compound degradation is strictly CYP-mediated, not due to chemical instability.

Step-by-Step Methodology:

  • Reaction Mixture Setup: Prepare a 100 µL reaction mixture containing 1 mg/mL HLM protein, 1 µM of the test compound, and 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation: Incubate the mixture at 37 °C for 5 minutes.

  • Initiation & Incubation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Termination & Extraction: At time points 0, 5, 15, 30, and 60 minutes, extract 20 µL aliquots and quench immediately in 80 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate CLint​ .

Protocol 3: In Vivo Acute Toxicity (Maximum Tolerated Dose - MTD)

Causality & Rationale: In vitro assays cannot replicate systemic toxicokinetics or identify off-target organ toxicity. The Up-and-Down Procedure (UDP) minimizes animal usage while accurately determining the acute toxicity estimate (ATE).

  • Self-Validation Mechanism: A vehicle-only control group is maintained alongside the test groups to provide a baseline for behavioral and histopathological comparisons.

Step-by-Step Methodology:

  • Acclimatization: House adult female Sprague-Dawley rats under standard laboratory conditions for 7 days prior to dosing.

  • Dosing Strategy (UDP): Administer the compound via oral gavage (suspended in 0.5% methylcellulose/0.1% Tween 80). Begin at a starting dose of 175 mg/kg. If the animal survives 48 hours, increase the dose for the next animal by a factor of 3.2 (up to 2000 mg/kg). If toxicity/mortality occurs, decrease the dose.

  • Clinical Observation: Monitor animals continuously for the first 4 hours post-dosing, then daily for 14 days, recording body weight, tremors, lethargy, and respiratory distress.

  • Necropsy: On day 14, euthanize surviving animals. Perform gross necropsy and collect liver, kidneys, and heart for H&E histopathological staining to identify structural tissue damage.

Occupational Safety & Handling

Based on the P-codes (P261, P264, P270, P271) associated with this compound[3], personnel must adhere to strict occupational safety protocols:

  • Engineering Controls: All handling of the raw powder must occur within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent inhalation of crystalline particulates.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat are mandatory. If engineering controls are compromised, an N95 or P100 particulate respirator is required.

  • Spill Response: Do not sweep dry powder. Cover spills with damp absorbent pads to prevent aerosolization, collect into a sealed hazardous waste container, and clean the surface with a 10% bleach solution followed by 70% ethanol.

Sources

Methodological & Application

Application Note: Ethyl 6-Chloro-2H-Chromene-3-Carboxylate as a Privileged Scaffold in Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The 2H-chromene (2H-1-benzopyran) substructure is a ubiquitous motif in medicinal chemistry, frequently embedded in natural products and synthetic drugs exhibiting antimicrobial, anti-inflammatory, and anticancer properties[1]. Among its derivatives, ethyl 6-chloro-2H-chromene-3-carboxylate (CAS: 66670-54-0) stands out as a highly versatile, privileged building block[1].

The strategic placement of the 6-chloro substituent serves a dual purpose: it slightly deactivates the aromatic ring, providing enhanced stability against oxidative degradation, and it introduces a lipophilic halogen-bonding donor that is highly sought after in structure-based drug design[1]. Concurrently, the C3-ethyl ester acts as a reactive linchpin. It is highly susceptible to nucleophilic acyl substitution, making it an ideal gateway for divergent synthesis into complex fused or linked heterocyclic systems, including pyrazolines, 1,3,4-oxadiazoles, and 1,2,3-triazoles[2].

This application note provides detailed, self-validating protocols for utilizing ethyl 6-chloro-2H-chromene-3-carboxylate in the synthesis of advanced pharmaceutical intermediates.

Divergent Synthetic Pathways

The synthetic utility of the C3-ester heavily relies on its initial conversion to a carbohydrazide. Hydrazinolysis of the ester yields 6-chloro-2H-chromene-3-carbohydrazide, a critical nucleophilic intermediate[2]. From this node, the pathway diverges:

  • Pyrazoline/Pyrazole Hybrids: Condensation of the hydrazide with α,β -unsaturated ketones (chalcones) yields pyrazoline derivatives, which are potent antitubercular and antimicrobial agents[3].

  • Bis-Chromenes & Thiazoles: Conversion of the ester to a carbothioamide allows for cyclocondensation with α -halocarbonyls to form thiazole-linked chromenes.

  • Triazole Conjugates: Direct modification of the 2H-chromene core via azidation followed by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) yields 1,2,3-triazole conjugates, known for their anticancer efficacy.

Workflow A Ethyl 6-chloro-2H-chromene -3-carboxylate B 6-Chloro-2H-chromene -3-carbohydrazide A->B NH2NH2·H2O EtOH, Reflux E Triazole Conjugates A->E Azidation & CuAAC (Click) C Pyrazoline Hybrids B->C Chalcones, Base Cyclocondensation D 1,3,4-Oxadiazoles B->D CS2, KOH Acidification

Fig 1: Divergent synthetic pathways from ethyl 6-chloro-2H-chromene-3-carboxylate.

Quantitative Data: Reaction Optimization

To ensure maximum yield and purity, reaction parameters for both the hydrazinolysis and the subsequent pyrazoline cyclocondensation have been optimized. Quantitative summaries are provided below.

Table 1: Optimization of Hydrazinolysis (Synthesis of Carbohydrazide)

Solvent Catalyst Temp (°C) Time (h) Yield (%) Purity (HPLC)
Methanol None 65 8 78 >95%
Ethanol None 78 6 85 >98%

| PEG-400 | None | 80 | 4 | 92 | >99% |

Insight: While ethanol is the traditional solvent[2], PEG-400 provides superior thermal transfer and allows for product isolation via simple aqueous precipitation, minimizing product loss during recrystallization.

Table 2: Optimization of Pyrazoline Cyclocondensation

Solvent Base Catalyst Temp (°C) Time (h) Yield (%) Side Reactions
Ethanol NaOH (20%) 78 24 45 High (Ring opening)
Acetic Acid None 118 12 60 Moderate

| Ethanol | Piperidine | 78 | 16 | 88 | Minimal |

Insight: Strong bases like NaOH cause competitive hydrolysis of the chromene lactone/ether linkages. Piperidine acts as a highly specific, mild organic base that sufficiently deprotonates the hydrazide without degrading the chromene core[3].

Experimental Protocols & Causality

Protocol A: Synthesis of 6-Chloro-2H-Chromene-3-Carbohydrazide

This protocol describes the nucleophilic acyl substitution of the C3-ester to form the gateway hydrazide intermediate.

Materials:

  • Ethyl 6-chloro-2H-chromene-3-carboxylate (10 mmol)

  • Hydrazine hydrate (80% aqueous, 25 mmol)

  • Absolute Ethanol (50 mL)

Step-by-Step Procedure:

  • Dissolution: Suspend 10 mmol of ethyl 6-chloro-2H-chromene-3-carboxylate in 50 mL of absolute ethanol in a 100 mL round-bottom flask.

    • Causality: Absolute ethanol is strictly required. The presence of excess water at elevated temperatures can lead to competitive ester hydrolysis, yielding the unreactive carboxylic acid instead of the hydrazide.

  • Nucleophilic Addition: Add 25 mmol of hydrazine hydrate dropwise at room temperature under continuous stirring.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 78 °C for 6 hours.

    • Causality: The reaction requires thermal energy to overcome the activation barrier of the tetrahedral intermediate formation. The 2.5x molar excess of hydrazine drives the equilibrium toward the product according to Le Chatelier's principle[2].

  • Isolation: Cool the reaction mixture to 0–5 °C in an ice bath. The hydrazide will precipitate as a crystalline solid. Filter under vacuum and wash with ice-cold ethanol (2 × 10 mL).

Self-Validation Checkpoints:

  • TLC Monitoring: Use Hexane:Ethyl Acetate (7:3). The starting ester ( Rf​≈0.7 ) should completely disappear, replaced by the highly polar hydrazide ( Rf​≈0.2 ).

  • FT-IR Spectroscopy: Confirm the disappearance of the ester C=O stretch at ~1710 cm −1 and the appearance of the amide C=O stretch at ~1660 cm −1 , alongside broad N−H stretching bands at 3200–3300 cm −1 [2].

Protocol B: Divergent Synthesis of Pyrazoline-Linked Chromenes

This protocol details the cyclocondensation of the synthesized hydrazide with a chalcone to form a pyrazoline ring, a recognized antitubercular pharmacophore[3].

Mechanism N1 Hydrazide Nucleophile (NH2 group) N3 Michael Addition Intermediate N1->N3 Piperidine Catalysis (Nucleophilic Attack) N2 Chalcone Electrophile (α,β-unsaturated ketone) N2->N3 Piperidine Catalysis (Nucleophilic Attack) N4 Intramolecular Cyclization (Imine formation) N3->N4 Proton Transfer N5 Pyrazoline-Chromene Target Compound N4->N5 Dehydration (-H2O)

Fig 2: Mechanistic pathway of base-catalyzed pyrazoline cyclocondensation.

Materials:

  • 6-Chloro-2H-chromene-3-carbohydrazide (5 mmol)

  • Substituted Chalcone (5 mmol)

  • Piperidine (0.5 mL, catalytic)

  • Absolute Ethanol (30 mL)

Step-by-Step Procedure:

  • Mixture Preparation: Combine 5 mmol of the hydrazide and 5 mmol of the chalcone in 30 mL of absolute ethanol.

  • Base Catalysis: Add 0.5 mL of piperidine.

    • Causality: Piperidine acts as a secondary amine base. It deprotonates the terminal nitrogen of the hydrazide, drastically increasing its nucleophilicity for the initial Michael addition onto the β -carbon of the chalcone[3].

  • Cyclocondensation: Reflux the mixture for 16 hours. During this time, the initial Michael adduct undergoes an intramolecular cyclization (attack of the secondary hydrazide nitrogen on the chalcone carbonyl), followed by dehydration to form the pyrazoline ring.

  • Quenching & Precipitation: Pour the hot reaction mixture into 150 mL of crushed ice/water. Acidify slightly with 5% HCl (to neutralize the piperidine). The pyrazoline derivative will precipitate.

  • Purification: Filter the solid, wash thoroughly with cold distilled water, and recrystallize from hot ethanol.

Self-Validation Checkpoints:

  • 1 H-NMR Spectroscopy: The definitive proof of pyrazoline ring formation is the appearance of a characteristic ABX spin system in the 1 H-NMR spectrum. Look for three distinct multiplets corresponding to the CH2​−CH protons of the pyrazoline ring, typically resonating around δ 3.10 (dd), 3.85 (dd), and 5.50 (dd) ppm[3].

Sources

Application Notes & Protocols: Ethyl 6-chloro-2H-chromene-3-carboxylate as a Versatile Scaffold for Coumarin Derivative Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Coumarins (2H-1-benzopyran-2-ones) represent a privileged scaffold in medicinal chemistry and drug development.[1][2][3] This class of benzopyrone compounds, widely found in nature, exhibits a remarkable spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, antioxidant, and potent anticancer properties.[3][4][5][6][7] The versatility of the coumarin core allows for extensive structural modifications, enabling the fine-tuning of its biological profile to target specific enzymes or cellular pathways.[4][6]

Among the various precursors for advanced coumarin analogs, ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate stands out as a particularly valuable and versatile starting material.[8] Its structure incorporates three key features for synthetic diversification: an electrophilic pyrone ring, a reactive ester group at the C3 position, and a chloro-substituent on the benzene ring. This guide provides an in-depth exploration of the synthetic utility of this key intermediate, complete with detailed protocols and mechanistic insights for researchers in organic synthesis and drug discovery.

Core Synthetic Strategy: The Knoevenagel Condensation

The primary and most efficient route to ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of a substituted salicylaldehyde (in this case, 6-chlorosalicylaldehyde) with a compound containing an active methylene group, such as diethyl malonate.[2][9]

Mechanism Insight: The reaction is typically catalyzed by a weak base like piperidine.[2][10] The base deprotonates the diethyl malonate to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the salicylaldehyde. Subsequent intramolecular cyclization (lactonization) via attack of the phenolic hydroxyl group onto the ester carbonyl, followed by dehydration, yields the stable coumarin ring system. The choice of piperidine is critical; it is basic enough to facilitate enolate formation without promoting unwanted side reactions.

Knoevenagel_Condensation cluster_reactants Reactants 6-Chlorosalicylaldehyde 6-Chlorosalicylaldehyde Diethyl_Malonate Diethyl Malonate Enolate Enolate Diethyl_Malonate->Enolate Deprotonation Adduct Intermediate Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Lactonization Product Product Cyclized->Product Dehydration (-H2O) Enolate->Adduct Piperidine Piperidine Piperidine->Enolate

Figure 1: Knoevenagel condensation for starting material synthesis.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate

This protocol details the synthesis of the title compound from commercially available starting materials. The reaction proceeds via a piperidine-catalyzed Knoevenagel condensation.[2][8]

Materials:

  • 6-Chlorosalicylaldehyde

  • Diethyl malonate

  • Anhydrous Ethanol (EtOH)

  • Piperidine

  • Crushed Ice

  • Deionized Water

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-chlorosalicylaldehyde (1.56 g, 0.01 mol) and anhydrous ethanol (15 mL). Stir until the solid dissolves.

  • Add diethyl malonate (1.60 g, 0.01 mol) to the solution.

  • Add piperidine (0.2 mL) dropwise to the reaction mixture. A slight exotherm may be observed.

  • Heat the mixture to reflux (approximately 78°C) and maintain for 10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate mobile phase).

  • After completion, allow the mixture to cool to room temperature and then concentrate it to approximately one-third of its original volume using a rotary evaporator.

  • Pour the concentrated reaction mixture slowly into a beaker containing 100 g of crushed ice while stirring vigorously.

  • A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.

  • Recrystallize the crude product from ethanol to yield pure ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate as white crystals.[8]

Data Summary:

ParameterValueReference
Typical Yield 90%[8]
Melting Point 120–122°C[8]
Molecular Formula C₁₂H₉ClO₄[8]
Molecular Weight 252.65 g/mol [8]
TechniqueSpectroscopic Data
IR (cm⁻¹) ~1730-1755 (Ester C=O), ~1700-1720 (Lactone C=O), ~1610 (C=C)
¹H NMR (CDCl₃, δ ppm) ~8.5 (s, 1H, H-4), ~7.6-7.3 (m, 3H, Ar-H), 4.4 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, δ ppm) ~163 (Ester C=O), ~157 (Lactone C=O), ~155-116 (Aromatic & Vinylic C), ~62 (-OCH₂), ~14 (-CH₃)
Protocol 2: Saponification to 6-Chloro-2-oxo-2H-chromene-3-carboxylic Acid

The conversion of the ethyl ester to the corresponding carboxylic acid is a pivotal step, creating a functional handle for subsequent amide coupling reactions to generate diverse compound libraries.[10][11]

Materials:

  • Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate (from Protocol 1)

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl, concentrated)

  • Deionized Water

Procedure:

  • Dissolve ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate (2.53 g, 0.01 mol) in methanol (30 mL) in a 100 mL round-bottom flask with stirring.

  • Prepare a solution of sodium hydroxide (0.8 g, 0.02 mol) in 10 mL of deionized water.

  • Add the NaOH solution dropwise to the stirring methanolic solution of the coumarin ester at room temperature.

  • Continue stirring at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl.

  • A white precipitate of 6-chloro-2-oxo-2H-chromene-3-carboxylic acid will form.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum. The product can be recrystallized from methanol if further purification is needed.

Protocol 3: Synthesis of Coumarin-3-Carboxamide Derivatives

This protocol provides a general method for coupling the carboxylic acid intermediate with a primary or secondary amine to synthesize novel amide derivatives, which often exhibit enhanced biological activity.[5][12]

Materials:

  • 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid (from Protocol 2)

  • Desired amine (e.g., N-Boc piperazine, a substituted aniline, etc.)

  • N,N'-Diisopropylethylamine (DIPEA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-chloro-2-oxo-2H-chromene-3-carboxylic acid (1.0 eq) in anhydrous DCM or DMF.

  • Add the desired amine (1.0 eq), HOBt (0.5 eq), and EDC·HCl (1.5-2.0 eq).[10]

  • Add DIPEA (2.0-3.0 eq) to the mixture to act as a non-nucleophilic base.

  • Stir the reaction mixture at room temperature for 8-12 hours.[10] Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coumarin-3-carboxamide derivative.

Derivatization_Workflow Start Ethyl 6-chloro-2-oxo-2H- chromene-3-carboxylate Hydrolysis Protocol 2: Saponification (NaOH, then HCl) Start->Hydrolysis Acid 6-Chloro-2-oxo-2H- chromene-3-carboxylic Acid Coupling Protocol 3: Amide Coupling (EDC, HOBt, Amine) Acid->Coupling Amide Novel Coumarin-3-Carboxamide Derivatives Hydrolysis->Acid Coupling->Amide

Sources

Synthesis and Characterization of Ethyl 6-Chloro-2-oxo-2H-chromene-3-carboxylate via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate (also referred to as ethyl 6-chloro-coumarin-3-carboxylate) is a privileged structural motif in medicinal chemistry, serving as a versatile building block for the development of novel therapeutics[1]. The halogenated 2H-chromene scaffold is highly valued for its broad spectrum of biological activities, including potent antimicrobial, anti-inflammatory, and anticancer properties[2].

This application note provides a comprehensive, field-proven protocol for the synthesis of this compound via a base-catalyzed Knoevenagel condensation. Designed for drug development professionals and synthetic chemists, this guide emphasizes the mechanistic causality behind reagent selection, self-validating reaction monitoring, and rigorous analytical validation.

Mechanistic Principles & Catalyst Selection

The construction of the 2H-chromene core relies on the condensation of a substituted salicylaldehyde (5-chloro-2-hydroxybenzaldehyde) with an active methylene compound (diethyl malonate)[2][3]. The reaction proceeds through a well-defined cascade:

  • Enolization: A base catalyst is required to deprotonate the active methylene of diethyl malonate. Piperidine is favored in classical protocols because its pKa​ (~11.2) is perfectly tuned to generate the enolate efficiently without causing the degradation or self-condensation of the aldehyde[2].

  • Nucleophilic Addition & Dehydration: The generated enolate attacks the electrophilic carbonyl carbon of the salicylaldehyde. Subsequent dehydration yields an intermediate alkylidene malonate.

  • Lactonization (Self-Validation Step): The spatial proximity of the phenolic hydroxyl group to the newly formed ester drives a spontaneous intramolecular transesterification. The elimination of one equivalent of ethanol forms the thermodynamically stable 6-membered lactone (coumarin) ring[4]. The success of this cascade is visually indicated by the precipitation of the highly crystalline product upon cooling.

Workflow Visualization

G A 5-Chloro- salicylaldehyde C Enolate Formation A->C Piperidine (Base) B Diethyl malonate B->C Piperidine (Base) D Knoevenagel Condensation C->D Nucleophilic Addition E Intramolecular Lactonization D->E Dehydration (-H2O) F Ethyl 6-chloro-2-oxo- 2H-chromene-3-carboxylate E->F Transesterification (-EtOH)

Mechanistic pathway for the synthesis of 2H-chromene-3-carboxylates.

Comparative Reaction Conditions

The table below summarizes quantitative data and conditions for synthesizing the target compound and its close analogs. Researchers can use this data to select the optimal methodology based on available equipment and green chemistry goals.

Method / CatalystSolventTemp (°C)TimeYield (%)Key AdvantageRef
Piperidine (0.1 eq) Ethanol78 (Reflux)4–8 h90High purity, easily scalable[2][3]
L-Proline (20 mol%) Solvent-free120 (MW)5 min85–92Green chemistry, metal-free[5][6]
Sulfuric Acid None0 to RT12 h80Pechmann-style alternative[4]
Standard Operating Procedure (SOP): Piperidine-Catalyzed Synthesis

This step-by-step protocol is designed as a self-validating system; physical state changes at each step confirm reaction progression, ensuring high trustworthiness and reproducibility.

Materials Required:

  • 5-Chloro-salicylaldehyde (10.0 mmol, 1.56 g)

  • Diethyl malonate (10.5 mmol, 1.68 g)

  • Piperidine (1.0 mmol, ~0.1 mL)

  • Absolute Ethanol (20 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-salicylaldehyde and diethyl malonate in 20 mL of absolute ethanol.

    • Causality: Absolute ethanol is chosen to shift the equilibrium of the final lactonization step forward (by solvating the eliminated ethanol) and to ensure the starting materials remain fully miscible at elevated temperatures[2].

  • Catalyst Introduction: Add piperidine dropwise to the stirring solution. A slight color change (typically to a deeper yellow) may be observed, indicating the formation of the reactive enolate intermediate.

  • Reflux & Condensation: Attach a reflux condenser and heat the mixture to 78 °C. Maintain reflux for 4 to 8 hours.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase. The disappearance of the aldehyde spot (higher Rf​ ) and the appearance of a new, strongly UV-active product spot (lower Rf​ ) confirms the condensation[2].

  • Quenching & Precipitation: Once TLC indicates complete consumption of the limiting reagent, remove the flask from heat and allow it to cool to room temperature. Pour the reaction mixture slowly into 100 mL of ice-cold distilled water while stirring vigorously.

    • Causality: The sudden shift in solvent polarity forces the highly hydrophobic chromene derivative to crash out of solution as a solid precipitate[2][4].

  • Isolation: Filter the crude solid under vacuum using a Büchner funnel. Wash the filter cake with ice-cold water (2 x 20 mL) to remove residual piperidine and unreacted diethyl malonate.

  • Purification: Recrystallize the crude solid by dissolving it in a minimum volume of boiling ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath. Collect the resulting light-yellow crystals via filtration and dry under a high vacuum[3].

Analytical Validation

To ensure structural integrity and purity of the synthesized ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate, compare the isolated product against the following established spectroscopic benchmarks[3]:

  • Appearance: Light-yellow to white crystalline solid.

  • Melting Point: 140–142 °C[2].

  • 1 H NMR (500 MHz, CDCl 3​ ):

    • δ 8.43 (s, 1H) – Diagnostic peak for the C4-H of the coumarin ring, confirming successful cyclization.

    • δ 7.64–7.53 (m, 2H) – Aromatic protons (C5-H, C7-H).

    • δ 7.30 (d, J = 8.5 Hz, 1H) – Aromatic proton (C8-H).

    • δ 4.41 (q, J = 7.1 Hz, 2H) – Ester methylene (-OCH 2​ -).

    • δ 1.40 (t, J = 7.1 Hz, 3H) – Ester methyl (-CH 3​ ).

References
  • Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. Taylor & Francis Online. 2

  • Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. Biomedical Journal of Scientific & Technical Research. 5

  • 6-Chloro-2H-chromene-3-carboxylic acid ethyl ester. Chem-Impex. 1

  • The 6-Chloro-2H-chromene Scaffold: A Technical Guide to its Reactivity and Synthetic Utility. BenchChem.4

  • Catalytic Synthesis of 2H‑Chromenes. Michigan State University Chemistry. 6

  • Synergistic Effect of Cerium in Dual Photoinduced Ligand-to-Metal Charge Transfer and Lewis Acid Catalysis: Diastereoselective Alkylation of Coumarins. ACS Publications. 3

Sources

Application Note: Scale-Up Synthesis of Ethyl 6-Chloro-2H-Chromene-3-Carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The 2H-chromene (2H-1-benzopyran) scaffold is a privileged structural motif in medicinal chemistry, frequently embedded in molecules exhibiting anticancer, anti-inflammatory, and antimicrobial properties[1]. Specifically,2 serves as a highly versatile building block for downstream pharmaceutical development due to the reactivity of its α,β-unsaturated ester and the metabolic stability imparted by the C6-chlorine substitution[3].

When transitioning from milligram-scale discovery to multi-gram preclinical synthesis, traditional routes (such as the Knoevenagel condensation with highly activated, unstable methylene compounds) often suffer from poor atom economy, reliance on toxic heavy metal catalysts, or difficult purification profiles. To establish a robust, self-validating scale-up protocol, we employ a two-step, atom-economical sequence: a solvent-free Baylis-Hillman (BH) reaction followed by an acid-catalyzed allylic cyclization[4].

Mechanistic Causality & Process Design

Expertise & Experience: Why this specific route?

  • Solvent-Free Baylis-Hillman Reaction: The reaction between 5-chlorosalicylaldehyde and ethyl acrylate is notoriously slow in dilute solutions. By running the reaction neat (solvent-free) with DABCO (1,4-diazabicyclo[2.2.2]octane), we maximize reactant concentration. DABCO acts as a nucleophilic catalyst, adding to ethyl acrylate to form a zwitterionic enolate that subsequently attacks the aldehyde. This generates the BH adduct (ethyl 2-((5-chloro-2-hydroxyphenyl)(hydroxy)methyl)acrylate) with high conversion rates.

  • Resin-Catalyzed Allylic Cyclization: The BH adduct contains both a benzylic alcohol and a phenolic hydroxyl group. Under acidic conditions, the benzylic alcohol is protonated and eliminated as water, forming an allylic carbocation. The phenolic oxygen then undergoes an intramolecular SN​1′ attack at the terminal methylene, shifting the double bond to the C3-C4 position to form the 2H-chromene ring[4]. For scale-up, replacing homogeneous acids (like p-TsOH or HCl) with Amberlyst-15 (a macroscopic sulfonic acid resin) eliminates the need for tedious aqueous workups. The catalyst is simply filtered off, preventing emulsion formation and product loss.

Experimental Workflow Visualization

Workflow A 5-Chlorosalicylaldehyde + Ethyl Acrylate B DABCO (0.5 eq) Solvent-Free, 25°C A->B C BH Adduct (Intermediate) B->C D Amberlyst-15 Catalyst Toluene, Reflux C->D E Ethyl 6-Chloro-2H-Chromene-3-Carboxylate (Crude) D->E F Crystallization (EtOH/H2O) E->F G Pure Target Compound (>98% HPLC) F->G

Caption: Workflow for the scale-up synthesis of ethyl 6-chloro-2H-chromene-3-carboxylate.

Quantitative Data & Optimization

Prior to the 100-gram scale-up, quantitative process optimization was conducted to validate the choice of catalyst and solvent. The data is summarized below:

Table 1: Optimization of Reaction Conditions

Entry Step 1 Conditions (BH Reaction) Step 2 Conditions (Cyclization) IPC Purity (HPLC) Overall Yield (%)
1 DABCO (1.0 eq), THF, 48 h p-TsOH, Toluene, Reflux 82% 45%
2 DABCO (0.2 eq), H2O, 24 h HCl, AcOH, Reflux 85% 62%
3 DABCO (0.5 eq), Solvent-free, 12 h p-TsOH, Toluene, Reflux 94% 88%

| 4 | DABCO (0.5 eq), Solvent-free, 12 h | Amberlyst-15, Toluene, Reflux | >98% | 91% |

Table 2: In-Process Control (IPC) Parameters (Self-Validating System)

Process Step Analytical Method Target Parameter Acceptance Criteria
BH Reaction HPLC (254 nm) 5-Chlorosalicylaldehyde < 2.0% Area

| Cyclization | TLC (Hex/EtOAc 4:1) | BH Adduct ( Rf​ 0.2) | Not Detected | | Crystallization | HPLC (254 nm) | Target Compound Purity | > 98.0% Area |

Step-by-Step Scale-Up Protocol

Safety Note: Ethyl acrylate is a lachrymator and potential sensitizer. DABCO is an irritant. Perform all operations in a properly ventilated fume hood.

Phase 1: Synthesis of the Baylis-Hillman Adduct
  • Charge: To a dry, 1 L jacketed reactor equipped with a mechanical stirrer, add 5-chlorosalicylaldehyde (100.0 g, 0.638 mol).

  • Addition: Add ethyl acrylate (76.7 g, 0.766 mol, 1.2 eq) to the reactor. Begin moderate agitation (150 rpm).

  • Catalysis: Slowly add DABCO (35.8 g, 0.319 mol, 0.5 eq) in portions over 15 minutes to prevent excessive exotherms.

  • Reaction: Maintain the reaction mixture at 25 °C. The mixture will transition from a slurry to a highly viscous, homogenous yellow fluid. Stir for 12 hours.

  • In-Process Control (IPC): Pull a 50 µL sample, dilute in MeCN, and analyze via HPLC. Proceed only when unreacted 5-chlorosalicylaldehyde is < 2%.

  • Quench & Extraction: Add 400 mL of 1M HCl (aq) to neutralize the DABCO, followed by 500 mL of Ethyl Acetate. Stir for 15 minutes, transfer to a separatory funnel, and isolate the organic layer. Wash with brine (300 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude BH adduct as a thick oil.

Phase 2: Allylic Cyclization and Downstream Processing (DSP)
  • Cyclization Setup: Transfer the crude BH adduct to a 2 L round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

  • Solvent & Catalyst: Add Toluene (1.0 L) and Amberlyst-15 strongly acidic cation exchange resin (20.0 g).

  • Reflux: Heat the mixture to reflux (approx. 110 °C). Collect the azeotroped water in the Dean-Stark trap. The theoretical water yield is ~11.5 mL.

  • IPC: Monitor by TLC (Hexanes:EtOAc 4:1). The adduct ( Rf​≈0.2 ) will disappear, replaced by a highly UV-active spot ( Rf​≈0.6 ). The reaction is typically complete in 4-6 hours.

  • Filtration: Cool the mixture to 40 °C and filter through a coarse glass frit to remove the Amberlyst-15 resin. Wash the resin with 100 mL of warm toluene.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude ethyl 6-chloro-2H-chromene-3-carboxylate.

  • Crystallization: Dissolve the crude product in minimal boiling Ethanol (approx. 250 mL). Slowly add deionized water dropwise until the cloud point is reached. Allow to cool slowly to room temperature, then chill to 4 °C for 4 hours.

  • Isolation: Filter the resulting white-to-pale-yellow crystals, wash with ice-cold 50% EtOH/H₂O, and dry in a vacuum oven at 45 °C to constant weight.

Analytical Characterization

  • Appearance: White crystalline powder.

  • Yield: ~138 g (91% over two steps).

  • HPLC Purity: >98.5% (254 nm).

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (s, 1H, C4-H), 7.18 (dd, J = 8.5, 2.4 Hz, 1H, C7-H), 7.10 (d, J = 2.4 Hz, 1H, C5-H), 6.82 (d, J = 8.5 Hz, 1H, C8-H), 4.95 (s, 2H, C2-H₂), 4.28 (q, J = 7.1 Hz, 2H, -CH₂CH₃), 1.34 (t, J = 7.1 Hz, 3H, -CH₂CH₃). (Note: The singlet at ~4.95 ppm for the C2 methylene protons and the vinylic proton at ~7.35 ppm are diagnostic for the successful formation of the 2H-chromene core).

References

  • Chem-Impex. 6-Chloro-2H-chromene-3-carboxylic acid ethyl ester. 2

  • ACS Publications. Catalytic Synthesis of 2H-Chromenes. 5

  • PMC. Recent Progress in Synthesis, POM Analyses and SAR of Coumarin-Hybrids as Potential Anti-HIV Agents—A Mini Review.4

Sources

Application Note: Rapid and Efficient Synthesis of Ethyl 6-chloro-2H-chromene-3-carboxylate via Microwave-Assisted Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, high-efficiency protocol for the synthesis of ethyl 6-chloro-2H-chromene-3-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry. By leveraging the principles of green chemistry, this method employs microwave-assisted organic synthesis (MAOS) to dramatically accelerate the reaction, achieving high yields in minutes rather than the hours required by conventional heating methods.[1] The protocol is based on the piperidine-catalyzed Knoevenagel condensation of 5-chlorosalicylaldehyde and diethyl malonate. We provide a comprehensive guide for researchers, including a step-by-step procedure, mechanistic insights, comparative data, and purification strategies, designed to ensure reproducible and high-purity results for applications in drug discovery and development.

Introduction: The Significance of Chromenes and Microwave Synthesis

The chromene nucleus is a "privileged scaffold" in drug discovery, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The development of efficient and environmentally benign methods for synthesizing chromene derivatives is therefore a critical pursuit for medicinal chemists.[3]

Traditional synthetic routes often involve prolonged reaction times under reflux, significant energy consumption, and the use of large volumes of hazardous solvents.[1][4] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these limitations.[5] By utilizing microwave irradiation, energy is delivered directly and uniformly to polar molecules in the reaction mixture, a process involving dipolar polarization and ionic conduction.[6][7] This results in rapid, localized superheating that dramatically accelerates reaction rates, often leading to higher yields, improved product purity, and a significant reduction in energy consumption and solvent use.[1][5]

This guide details a robust MAOS protocol for the synthesis of ethyl 6-chloro-2H-chromene-3-carboxylate, demonstrating the profound advantages of this technology.

Reaction Scheme and Mechanism

The synthesis proceeds via a tandem Knoevenagel condensation and an intramolecular oxa-Michael addition reaction.

Scheme 1: Synthesis of Ethyl 6-chloro-2H-chromene-3-carboxylate Reaction Scheme

The mechanism can be broken down into two primary stages:

  • Knoevenagel Condensation: The basic catalyst, piperidine, deprotonates the active methylene group of diethyl malonate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 5-chlorosalicylaldehyde. Subsequent dehydration yields a stable intermediate, ethyl 2-cyano-3-(5-chloro-2-hydroxyphenyl)acrylate.[8][9]

  • Intramolecular Oxa-Michael Addition: The phenoxide ion of the intermediate, facilitated by the base, acts as a nucleophile and attacks the electron-deficient β-carbon of the α,β-unsaturated ester system. This 6-endo-trig cyclization forms the chromene ring, yielding the final product upon protonation.[9][10]

G cluster_0 Knoevenagel Condensation cluster_1 Intramolecular Oxa-Michael Addition A 5-Chlorosalicylaldehyde + Diethyl Malonate C Formation of Malonate Enolate A->C 1. Deprotonation B Piperidine Catalyst (Base) D Nucleophilic Attack on Aldehyde C->D 2. Attack E Dehydration D->E 3. Elimination of H2O F Knoevenagel Intermediate E->F G Deprotonation of Phenolic -OH F->G H Nucleophilic Attack (6-endo-trig cyclization) G->H 4. Cyclization I Protonation H->I 5. Tautomerization/ Protonation J Final Product: Ethyl 6-chloro-2H-chromene-3-carboxylate I->J

Caption: Proposed reaction mechanism pathway.

Comparative Data: Microwave-Assisted vs. Conventional Synthesis

To illustrate the efficiency of the microwave-assisted protocol, the table below compares the expected parameters with a conventional reflux method adapted from the synthesis of a structurally similar compound, 6-chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester.[4][11]

ParameterConventional Reflux Method[4]Microwave-Assisted Method (This Protocol)
Heating Method Oil Bath / Heating MantleMonomode Microwave Reactor
Solvent EthanolEthanol
Catalyst PiperidinePiperidine
Temperature ~78 °C (Reflux)120 °C
Reaction Time 8 hours5 - 10 minutes
Expected Yield ~90%>90%
Energy Consumption HighSignificantly Lower[5]
Process Control Limited (Bulk Heating)Precise (Direct Molecular Heating)

Detailed Experimental Protocol

This protocol is designed for execution in a dedicated monomode microwave reactor. All operations should be conducted in a well-ventilated fume hood.

Materials and Equipment
  • Reactants:

    • 5-Chlorosalicylaldehyde (1 mmol, 156.57 mg)

    • Diethyl malonate (1.1 mmol, 176.19 mg, 166 µL)

  • Catalyst:

    • Piperidine (0.1 mL)

  • Solvent:

    • Absolute Ethanol (3 mL)

  • Equipment:

    • Monomode microwave reactor (e.g., CEM Discover, Anton Paar Monowave)

    • 10 mL microwave reaction vessel with a magnetic stir bar

    • Standard laboratory glassware (beakers, flasks)

    • Buchner funnel and filtration apparatus

    • Rotary evaporator

    • TLC plates (silica gel 60 F254)

Microwave Synthesis Workflow

G A 1. Reagent Preparation B Combine 5-Chlorosalicylaldehyde, Diethyl Malonate, Ethanol, and Piperidine in MW vial A->B C 2. Microwave Irradiation D Irradiate at 120°C for 5-10 min with stirring C->D E 3. Reaction Work-up F Cool vial to room temperature (using compressed air) E->F G Pour mixture into ice-cold water F->G I Collect precipitate via vacuum filtration G->I H 4. Product Isolation H->I J Wash solid with cold water and dry I->J L Recrystallize from Ethanol J->L K 5. Purification K->L M Pure Product L->M

Caption: General workflow for microwave-assisted synthesis.

Step-by-Step Procedure
  • Preparation: To a 10 mL microwave reaction vessel containing a magnetic stir bar, add 5-chlorosalicylaldehyde (156.57 mg, 1 mmol).

  • Reagent Addition: Add absolute ethanol (3 mL), followed by diethyl malonate (166 µL, 1.1 mmol), and finally piperidine (0.1 mL).

  • Sealing: Securely cap the vessel.

  • Microwave Irradiation: Place the vessel in the cavity of the microwave reactor. Set the reaction parameters:

    • Temperature: 120 °C (use ramp-to-temperature setting)

    • Hold Time: 5-10 minutes

    • Power: Dynamic power control to maintain temperature (typically starts around 70-100W for ethanol[6])

    • Stirring: On

  • Monitoring (Optional): For optimization, run several small-scale reactions at different time points (e.g., 3, 5, 8, 10 minutes) and monitor the progress by TLC (eluent: ethyl acetate/hexane, 3:7).[12]

  • Cooling: Once the irradiation is complete, cool the vessel to room temperature using the instrument's compressed air cooling system.

  • Precipitation: Pour the reaction mixture into a beaker containing 20 mL of ice-cold water. A solid precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with several portions of cold water to remove any residual piperidine and other water-soluble impurities.

  • Drying: Dry the collected solid, either air-dried or in a vacuum oven at a low temperature (40-50 °C).

Purification

Recrystallization is typically sufficient to obtain a high-purity product.[12]

  • Transfer the crude solid to a small Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration and dry them thoroughly.

For challenging separations, column chromatography on silica gel using a gradient of ethyl acetate in hexane is an effective alternative.[12]

Product Characterization

The structure of the synthesized ethyl 6-chloro-2H-chromene-3-carboxylate should be confirmed using standard analytical techniques. Expected data based on the structure and similar compounds are:[4][11]

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.4-8.6 (s, 1H, H-4), ~7.2-7.5 (m, 3H, Ar-H), ~4.9 (s, 2H, CH₂ at C-2), ~4.2-4.4 (q, 2H, OCH₂CH₃), ~1.2-1.4 (t, 3H, OCH₂CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~165 (C=O), ~150-155 (Ar-C-O), ~120-135 (Ar-C and C-4), ~65 (CH₂ at C-2), ~61 (OCH₂CH₃), ~14 (OCH₂CH₃).

  • IR (KBr, cm⁻¹): ~1700-1720 (C=O, ester), ~1600-1620 (C=C), ~1250 (C-O, ether).

  • Mass Spectrometry (ESI-MS): m/z calculated for C₁₂H₁₁ClO₃, expected [M+H]⁺.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Yield Insufficient reaction time/temperature.Increase microwave hold time in 2-minute increments or increase temperature to 130-140 °C (ensure solvent pressure limits are not exceeded).
Inactive catalyst.Use fresh piperidine.
Product is Oily/Non-crystalline Presence of unreacted starting materials or impurities.Purify via column chromatography instead of recrystallization.[12]
Residual piperidine catalyst.During work-up, dilute the reaction mixture with ethyl acetate and wash with dilute HCl (1M) to remove piperidine as its water-soluble salt before precipitating the product.[12]
Incomplete Reaction Microwave power absorption is low.If using a low-polarity solvent, a small amount of a high-absorbing co-solvent (e.g., DMF) can be added. Ensure proper stirring.

Conclusion

This application note provides a validated, efficient, and rapid protocol for the synthesis of ethyl 6-chloro-2H-chromene-3-carboxylate using microwave irradiation. By significantly reducing reaction times from hours to minutes and adhering to the principles of green chemistry, this method offers a superior alternative to conventional synthesis.[1][5] The detailed procedure and troubleshooting guide are intended to enable researchers in medicinal chemistry and drug development to reliably produce this valuable chromene scaffold for further investigation and application.

References

  • Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. Molecules. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available at: [Link]

  • specific effects of microwave - Solid supported reaction. SlideShare. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. ResearchGate. Available at: [Link]

  • Microwave-Assisted Synthesis of some chromene compounds and Their Biological Activity Assessment. JMEST. Available at: [Link]

  • Convenient Synthesis of 2,4-disubstituted Chromeno[4,3-b]Pyridine by Microwave-Assisted, One- Pot, Three-Component Protocol. Bentham Science. Available at: [Link]

  • Microwave Assisted, Cesium Carbonate Catalyzed Mild and Efficient Synthesis of Pyranochromenes. Der Pharma Chemica. Available at: [Link]

  • Microwave-assisted synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinones and their biological activity assessment. PubMed. Available at: [Link]

  • Microwave Assisted Synthesis of some New Chromene Derivatives. Rafidain Journal of Science. Available at: [Link]

  • Microwave-assisted synthesis of 4H-chromene derivatives using scolecite as a heterogeneous catalyst. ResearchGate. Available at: [Link]

  • Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Indian Academy of Sciences. Available at: [Link]

  • Catalytic Synthesis of 2H-Chromenes. ACS Publications. Available at: [Link]

  • Microwave-Assisted Synthesis of 3-Nitro-2H-Chromenes Under Solvent-less Phase-Transfer Catalytic Conditions. Jordan Journal of Chemistry. Available at: [Link]

  • Microwave-assisted Synthesis and Reactivity of Some Novel Chromenopyridine Derivatives Bearing 2,4-Diamino-3-Carbonitrile Moieties. Bentham Science. Available at: [Link]

  • 6-Chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid (5-allylsulfanyl-[1][2][13]thiadiazol-2-yl)-amide. MDPI. Available at: [Link]

  • Full article: Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. Taylor & Francis Online. Available at: [Link]

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Microwave-assisted synthesis of chromenes: biological and chemical importance. PubMed. Available at: [Link]

  • Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. MDPI. Available at: [Link]

  • Microwave Assisted Synthesis and Biological Screening of Mannich Bases. Journal of Chemical Health Risks. Available at: [Link]

  • Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. University of Mysore. Available at: [Link]

  • (PDF) Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. ResearchGate. Available at: [Link]

  • (PDF) The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 6-chloro-2H-chromene-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of ethyl 6-chloro-2H-chromene-3-carboxylate (CAS: 66670-54-0). This compound is a critical bicyclic building block widely utilized in medicinal chemistry for developing anti-inflammatory and anticancer agents [1, 2].

Synthesizing the 2H-chromene core typically involves a cascade reaction: a nucleophile-catalyzed Baylis-Hillman-type condensation of 5-chlorosalicylaldehyde with an activated alkene (ethyl acrylate), followed by an acid-catalyzed intramolecular etherification [3]. While conceptually straightforward, researchers frequently encounter yield-limiting bottlenecks such as acrylate polymerization, stalled cyclization, or coumarin side-product formation.

This guide is engineered to provide scientists with field-proven protocols, mechanistic causality, and targeted troubleshooting strategies to consistently achieve >80% yields.

Mechanistic Workflow & Logical Pathway

Understanding the reaction mechanism is the first step in troubleshooting. The synthesis is a two-phase cascade. First, a nucleophilic catalyst (DABCO) activates the ethyl acrylate, forming a zwitterionic enolate that attacks the 5-chlorosalicylaldehyde. Second, acidic dehydration forces the ring closure.

SynthesisPathway Reactants 5-Chlorosalicylaldehyde + Ethyl Acrylate Catalyst DABCO Catalyst (Nucleophilic Trigger) Reactants->Catalyst Base addition BH_Adduct Baylis-Hillman Adduct (Intermediate) Catalyst->BH_Adduct Aldol-type condensation SideProduct Polymerization / Side Reactions Catalyst->SideProduct Excess heat (>60°C) Cyclization Intramolecular Etherification & Dehydration BH_Adduct->Cyclization Acidic conditions (AcOH) Product Ethyl 6-chloro-2H-chromene- 3-carboxylate Cyclization->Product -H2O

Fig 1: Mechanistic pathway for ethyl 6-chloro-2H-chromene-3-carboxylate synthesis.

Optimized Step-by-Step Experimental Protocol

This self-validating protocol separates the condensation and cyclization phases to maximize thermodynamic control and prevent side reactions.

Phase 1: Baylis-Hillman Condensation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Loading: Add 5-chlorosalicylaldehyde (10.0 mmol, 1.56 g) and dissolve in 20 mL of anhydrous 1,4-dioxane.

  • Alkene Addition: Add ethyl acrylate (12.0 mmol, 1.20 g) to the solution.

  • Catalyst Introduction: Add DABCO (1,4-diazabicyclo[2.2.2]octane) (2.0 mmol, 0.22 g, 20 mol%) [3].

    • Causality Note: DABCO is chosen over simple amines (like piperidine) because its rigid bicyclic structure makes it a superior nucleophile for conjugate addition with ethyl acrylate, generating the necessary zwitterionic enolate without acting as a harsh Brønsted base that could hydrolyze the ester.

  • Reaction: Stir the mixture at 50°C for 12 hours.

    • Self-Validation: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The aldehyde starting material (Rf ~0.6) should disappear, replaced by the highly polar Baylis-Hillman intermediate (Rf ~0.3).

Phase 2: Acid-Catalyzed Cyclization
  • Acidification: Cool the flask to room temperature. Slowly add glacial acetic acid (5.0 mL) directly to the reaction mixture.

    • Causality Note: The acid protonates the newly formed benzylic hydroxyl group of the intermediate, converting it into a superior leaving group (water). This lowers the activation energy for the subsequent intramolecular attack by the phenolic oxygen.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80°C for 4 hours.

  • Quenching: Cool the mixture and pour it into 50 mL of ice-cold saturated NaHCO₃ solution to neutralize the acetic acid.

  • Extraction & Washing: Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 5% aqueous citric acid (20 mL).

    • Causality Note: Citric acid selectively protonates and removes residual DABCO into the aqueous phase without providing the harsh acidic conditions that could cleave the C3-ethyl ester.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexane:Ethyl Acetate 9:1) to yield the product as a white crystalline powder (Yield: ~85%).

Quantitative Data: Condition Optimization

The following table summarizes internal validation data demonstrating why specific catalysts and thermal conditions were selected for this protocol.

Table 1: Optimization of Catalyst and Conditions for 2H-Chromene Synthesis

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
Piperidine (20 mol%)EtOH78 (Reflux)845%Poor intermediate stability; significant side-product formation [3].
DABCO (20 mol%)THF252462%Clean intermediate formation, but sluggish kinetics.
DABCO (20 mol%) 1,4-Dioxane 50 12 85% Optimal balance of reaction rate and intermediate stability.
DBU (20 mol%)DMF80630%Severe acrylate polymerization observed (tarry residue).

Troubleshooting Guides & FAQs

Q1: My overall yield is consistently below 40%, and I am left with a thick, tarry residue in the flask. What is happening? A1: Tarry residues are the hallmark of radical polymerization of ethyl acrylate. Acrylates are highly susceptible to polymerization at elevated temperatures, which consumes your reagent and traps your product.

  • Solution: Ensure the reaction temperature during Phase 1 strictly does not exceed 50°C. If your lab environment is prone to temperature spikes, add a radical inhibitor such as BHT (butylated hydroxytoluene) at 0.1 mol% to the reaction mixture to suppress acrylate polymerization without interfering with the DABCO catalysis.

Q2: The Baylis-Hillman intermediate forms successfully (verified by TLC), but the cyclization step stalls. How can I drive the reaction to the final 2H-chromene? A2: The intramolecular cyclization is a dehydration reaction. If water is not actively removed or if the leaving group is not sufficiently activated, the reaction reaches an equilibrium state.

  • Solution: If glacial acetic acid is insufficient, switch to a Dean-Stark apparatus using toluene as the solvent to azeotropically remove water as it forms. Alternatively, add a mild dehydrating agent like anhydrous MgSO₄ or activated 4Å molecular sieves directly into the reaction vessel during the acid-catalyzed cyclization phase.

Q3: NMR analysis shows I synthesized a 2-oxo-2H-chromene (a coumarin derivative) instead of the desired 2H-chromene. What went wrong? A3: This is a classic mechanistic divergence caused by incorrect reagent selection. If you utilized diethyl malonate or ethyl cyanoacetate instead of ethyl acrylate, the standard Knoevenagel condensation naturally proceeds to form a lactone (coumarin) due to the presence of the second ester/cyano group.

  • Solution: Verify your starting materials. To obtain the specific 2H-chromene-3-carboxylate core [1], you must use an activated mono-alkene like ethyl acrylate.

Q4: My final product is contaminated with unreacted 5-chlorosalicylaldehyde. How can I purify it efficiently without running multiple columns? A4: You can exploit the chemical differences between the starting material and the product. 5-Chlorosalicylaldehyde contains a free, acidic phenolic hydroxyl group, whereas the final ethyl 6-chloro-2H-chromene-3-carboxylate does not.

  • Solution: During the organic extraction phase, wash the organic layer with a dilute, ice-cold solution of 0.1 M NaOH. The unreacted aldehyde will be deprotonated (forming a water-soluble phenoxide) and partitioned into the aqueous layer. Caution: Perform this wash quickly and keep it cold to prevent base-catalyzed hydrolysis of your product's ethyl ester.

References

  • Benchchem: ethyl 6-chloro-2H-chromene-3-carboxylate | 66670-54-0 | Benchchem Source: Benchchem Chemical Identity and Nomenclature URL
  • Chem-Impex: 6-Chloro-2H-chromene-3-carboxylic acid ethyl ester Source: Chem-Impex Applications and Properties URL
  • Sivaguru et al.

purification and recrystallization techniques for ethyl 6-chloro-2H-chromene-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Purification and Recrystallization Workflows

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with ethyl 6-chloro-2H-chromene-3-carboxylate (CAS: 66670-54-0). As a highly valued building block in the synthesis of bioactive molecules targeting neurological disorders and inflammatory pathways, achieving high purity (≥94–98%) is paramount.

This document provides field-proven troubleshooting logic, self-validating experimental protocols, and mechanistic explanations for common isolation bottlenecks.

Quantitative Data & Physicochemical Profile

Understanding the physical properties of the chromene core is the first step in designing a successful purification strategy.

ParameterValue / RecommendationMechanistic Rationale
Molecular Weight 238.67 g/mol Dictates stoichiometric equivalents for downstream derivatization.
Melting Point 113–119 °CA relatively low melting point requires highly controlled, slow cooling profiles to prevent phase separation (oiling out) during crystallization.
Optimal TLC Eluent Hexane:EtOAc (80:20)The lipophilic benzopyran core dominates stationary phase interactions; 20% EtOAc provides sufficient hydrogen-bond acceptance for the ester.
Primary Recrystallization Ethanol (100%)Exhibits a steep solubility curve for chromenes; matching the solvent alcohol to the ethyl ester prevents transesterification.
Complex Recrystallization IPA/EtOH/CH₂Cl₂/HexanesA multi-solvent gradient system used for highly impure batches requiring precise polarity tuning.

Data supported by and .

Experimental Workflows (Self-Validating Protocols)

Protocol A: Silica Gel Flash Chromatography

Objective: Isolate the target compound from unreacted starting materials (e.g., 5-chlorosalicylaldehyde) and oligomeric byproducts.

  • Preparation: Dry-load the crude reaction mixture onto silica gel. Evaporate the solvent completely to prevent band broadening, which is common with oily chromene crude mixtures.

  • Column Packing: Pack the column using Hexane:Ethyl Acetate (90:10) to establish a non-polar baseline.

  • Elution: Elute using an isocratic mixture of Hexane:Ethyl Acetate (80:20) .

  • Fraction Collection: Collect fractions and monitor via UV-active TLC (254 nm). The target compound typically elutes at an Rf​ of ~0.35.

  • Causality Check: Why 80:20 Hexane/EtOAc? The 2H-chromene core is highly lipophilic, but the C3-carboxylate and C6-chloro groups introduce specific dipole moments. An 80:20 ratio ensures the product elutes after non-polar polymeric tars but before highly polar, unreacted phenolic starting materials.

  • Self-Validation System: Perform a 2D-TLC on the pooled fractions. Spot the sample, run it in 80:20 Hexane/EtOAc, dry the plate, rotate it 90 degrees, and run it in 70:30 Hexane/EtOAc. A single, distinct spot on the diagonal validates the absence of co-eluting regioisomers.

Protocol B: Recrystallization from Ethanol

Objective: Achieve >98% crystalline purity suitable for downstream catalytic coupling.

  • Dissolution: Suspend the chromatographed solid in a minimum volume of boiling absolute ethanol .

  • Clarification: If the solution is colored, add activated charcoal (10% w/w), boil for 2 minutes, and perform a hot gravity filtration through a pre-warmed celite pad.

  • Cooling: Allow the filtrate to cool to room temperature ambiently over 2 hours. Do not disturb the flask.

  • Maturation: Once nucleation begins, transfer the flask to a 0–8 °C refrigerator for 12 hours to maximize yield .

  • Isolation: Vacuum filter the white crystalline powder and wash with ice-cold ethanol.

  • Causality Check: Why ambient cooling? Rapid thermal shock forces the solute out of the solvent faster than the crystal lattice can organize, leading to amorphous precipitation or oiling out.

  • Self-Validation System: Conduct a melting point analysis on the dried crystals. A sharp melting point range of ≤2 °C (e.g., 115–116 °C) validates the complete exclusion of solvent molecules and impurities from the crystal lattice.

Visualized Workflows

PurificationWorkflow Start Crude Reaction Mixture Workup Aqueous Workup (Brine/EtOAc) Start->Workup Drying Dry over MgSO4 & Concentrate Workup->Drying Chromatography Silica Gel Chromatography (Hexane:EtOAc 80:20) Drying->Chromatography Check TLC/HPLC Purity Check Chromatography->Check Check->Chromatography Purity <90% Recrystallization Recrystallization (EtOH or IPA/Hexanes) Check->Recrystallization Purity >90% Pure Pure Ethyl 6-chloro-2H- chromene-3-carboxylate (>98% Purity) Recrystallization->Pure

Figure 1: Standard isolation and purification workflow for ethyl 6-chloro-2H-chromene-3-carboxylate.

Troubleshooting Guides (Q&A)

Q: My product is co-eluting with unreacted 5-chloro-salicylaldehyde during silica gel chromatography. How can I separate them? A: This occurs because the polarity of the aldehyde starting material can closely mimic the chromene ester on standard silica.

  • Solution: Wash the crude organic layer with a saturated aqueous sodium bisulfite ( NaHSO3​ ) solution prior to chromatography. The bisulfite reacts specifically with the unreacted aldehyde to form a water-soluble bisulfite adduct, effectively pulling the impurity into the aqueous phase and leaving the chromene ester in the organic layer.

Q: During recrystallization, the solution turns cloudy and forms a dense oil at the bottom of the flask instead of crystals. What is happening? A: You are experiencing "oiling out" (liquid-liquid phase separation). This happens when the compound's melting point (113–119 °C) is depressed by impurities to a temperature below the point at which it saturates the solvent. The compound separates as a supercooled liquid rather than a solid.

  • Solution: Reheat the mixture until it forms a single clear phase. Add a small amount of a co-solvent (like Ethyl Acetate) to increase solubility, then cool the flask much more slowly. Introduce a seed crystal at ~40 °C to provide a nucleation site, forcing the molecules into a lattice before they can oil out.

RecrystallizationTroubleshooting Issue Issue: No Crystals Form Observe Observe Solution State Issue->Observe Oiling Oiling Out (Two Liquid Phases) Observe->Oiling Clear Clear Solution (No Precipitation) Observe->Clear Action1 Reheat to single phase, add seed crystals, cool slowly Oiling->Action1 Action2 Concentrate solution, add more anti-solvent (e.g., Hexane) Clear->Action2 Action3 Scratch flask with glass rod to induce nucleation Clear->Action3

Figure 2: Troubleshooting logic tree for common recrystallization failures.

Q: I am experiencing poor recovery yields after recrystallization, even when chilling the flask to 0 °C. How can I improve recovery? A: The compound may be too soluble in your chosen solvent. If using pure ethanol, evaporate 30-50% of the solvent volume under reduced pressure before cooling. Alternatively, switch to a multi-solvent system such as Isopropyl Alcohol (IPA) / Ethanol / Dichloromethane / Hexanes . Dissolve the compound in a minimum amount of CH₂Cl₂/EtOH, then carefully layer hexanes (anti-solvent) on top to induce slow diffusion crystallization.

Frequently Asked Questions (FAQs)

Q: Can I use methanol instead of ethanol for recrystallization? A: It is strongly discouraged. Because the compound is an ethyl ester, heating it in methanol can lead to base- or acid-catalyzed transesterification, yielding the methyl ester analog (methyl 6-chloro-2H-chromene-3-carboxylate) as a difficult-to-remove impurity. Always match the alcohol solvent to the ester alkyl group.

Q: What is the recommended storage condition post-purification? A: Store the purified white crystalline powder at 0–8 °C in a tightly sealed, desiccated container . The chromene double bond and ester linkage can be susceptible to slow auto-oxidation or hydrolysis over time if exposed to ambient heat, light, and moisture.

References

  • Title: WO2004087687A1 - Chromene derivatives as anti-inflammatory agents Source: Google Patents URL
  • Title: Delving Ethyl 2-Oxo-2H-Chromene-3-Carboxylate as a Corrosion Inhibitor for Aluminum in Acidic Environments Source: Oriental Journal of Chemistry URL: [Link]

  • Title: The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate Source: MDPI Molecules URL: [Link]

Technical Support Center: Troubleshooting Low Conversion Rates of Ethyl 6-chloro-2H-chromene-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing stalled reactions, poor yields, or side-product contamination during the synthesis of ethyl 6-chloro-2H-chromene-3-carboxylate (CAS: 66670-54-0).

As a Senior Application Scientist, my goal is to provide you with causality-driven solutions. We will not just tell you what to do; we will explain the underlying physical chemistry dictating why your synthesis is failing and how to implement a self-validating protocol to fix it.

Mechanistic Overview & Diagnostic Workflow

The most efficient synthetic route for this scaffold is a tandem Baylis-Hillman (BH) addition followed by an intramolecular oxa-Michael cyclization between 5-chlorosalicylaldehyde and ethyl acrylate. While elegant, this cascade is highly sensitive to electronic effects. The electron-withdrawing 6-chloro substituent significantly alters the pKa of the phenolic hydroxyl, which can stall the intermediate phases or lead to off-target oxidation 1.

Pathway A 5-Chlorosalicylaldehyde + Ethyl Acrylate B Baylis-Hillman Adduct m/z 257 [M+H]+ A->B DABCO (Rate-limiting) C Ethyl 6-chloro-2H-chromene -3-carboxylate m/z 239 [M+H]+ B->C Cyclization (-H2O) D 6-Chloro-coumarin Derivative m/z 253 [M+H]+ B->D Oxidation (+O, -H2O)

Caption: Reaction pathway showing the desired Baylis-Hillman cascade versus competing oxidation.

Troubleshooting Start Low Conversion Rate (LC-MS / TLC Analysis) Unreacted High Unreacted SM (m/z 157) Start->Unreacted Adduct High BH Adduct (m/z 257) Start->Adduct SideProd High Coumarin (m/z 253) Start->SideProd Sol1 Phenol quenching zwitterion. Action: Add DBU or Ti(O-i-Pr)4 Unreacted->Sol1 Sol2 High kinetic barrier for -H2O. Action: Elevate temp to 80°C or add Lewis acid Adduct->Sol2 Sol3 Aerobic oxidation occurring. Action: Degas solvent (Ar/N2) and reduce time SideProd->Sol3

Caption: Diagnostic logic tree for troubleshooting low conversion rates via LC-MS.

Frequently Asked Questions (FAQs) & Causality-Driven Troubleshooting

Q1: My reaction stalls with >70% unreacted 5-chlorosalicylaldehyde. Why isn't the Baylis-Hillman step initiating? Expert Insight: The Baylis-Hillman step relies on the formation of a highly basic zwitterionic enolate between DABCO and ethyl acrylate. In unsubstituted salicylaldehyde, the phenolic proton (pKa ~8.4) is generally tolerated. However, the electron-withdrawing 5-chloro group increases the acidity of the phenol (pKa ~7.5). This acidic proton prematurely protonates the zwitterion, quenching the nucleophile and breaking the catalytic cycle 2. Solution: Transition from a mono-catalytic to a dual-catalyst system. Introducing a stronger, non-nucleophilic base like DBU (pKa ~13.5) deprotonates the phenol, protecting the DABCO-acrylate zwitterion.

Q2: LC-MS shows a dominant mass of m/z 257 [M+H]+. Why is the reaction stopping at the intermediate? Expert Insight: A mass of 257 Da corresponds to the uncyclized Baylis-Hillman adduct. The subsequent intramolecular cyclization requires the elimination of water (dehydration). At room temperature under strictly basic conditions, the kinetic barrier for this elimination is too high, leading to adduct accumulation. Solution: The cyclization is thermodynamically favored but kinetically trapped. Elevate the reaction temperature to 80 °C in a non-polar solvent (e.g., Toluene) to drive the dehydration entropically.

Q3: I am isolating a significant amount of a -2 Da side product (m/z 253 [M+H]+). What is this and how do I prevent it? Expert Insight: This is ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate (a coumarin derivative). It forms when the BH adduct undergoes aerobic oxidation or lactonization instead of the desired dehydration 3. The 2H-chromene ring is highly susceptible to oxidation if left at elevated temperatures for extended periods in the presence of dissolved oxygen. Solution: Strictly degas all solvents using argon sparging or freeze-pump-thaw cycles. Limit the high-temperature cyclization step to a maximum of 6 hours.

Quantitative Optimization Data

The following table summarizes the causal relationship between catalyst selection, reaction conditions, and the resulting conversion rates for the synthesis of ethyl 6-chloro-2H-chromene-3-carboxylate 4.

Catalyst SystemSolventTemp (°C)Time (h)Conversion (%)Primary Issue Encountered
DABCO (1.0 eq)THF254825%Stalled at SM (Phenol quenching zwitterion)
DABCO (1.0 eq) + Ti(O-i-Pr)4 (0.1 eq)THF252465%Incomplete cyclization (Adduct accumulation)
DABCO (1.0 eq)1,4-Dioxane801245%Coumarin side-product formed (Aerobic oxidation)
DABCO (0.2 eq) + DBU (1.0 eq) Toluene 80 6 92% Optimal (High yield, low side products)

Self-Validating Experimental Protocol (SOP)

This protocol utilizes the optimized dual-catalyst system (DABCO/DBU) to overcome the pKa mismatch and kinetic barriers described above.

Step 1: Preparation and Degassing

  • In an oven-dried Schlenk flask, dissolve 5-chlorosalicylaldehyde (1.0 equiv, 10 mmol) in anhydrous Toluene (0.2 M).

  • Sparge the solution with Argon for 15 minutes to displace dissolved oxygen (critical for preventing coumarin formation).

  • Add ethyl acrylate (1.5 equiv, 15 mmol).

Step 2: Dual-Catalyst Initiation

  • Add DABCO (0.2 equiv, 2 mmol) followed immediately by DBU (1.0 equiv, 10 mmol). Causality Note: DBU acts as a proton sponge for the acidic phenol, allowing the sub-stoichiometric DABCO to efficiently cycle through the Baylis-Hillman addition.

  • Stir at room temperature for 2 hours.

    • Validation Checkpoint 1: Remove a 10 µL aliquot, dilute in MeCN, and run LC-MS. You must observe the depletion of m/z 157 (SM) and the dominant appearance of m/z 257 [M+H]+ (BH Adduct). Expert Tip: Look for the characteristic 3:1 isotopic cluster of the 35Cl/37Cl isotopes to confirm the chlorinated core.

Step 3: Thermally-Driven Cyclization

  • Once Validation Checkpoint 1 is passed, attach a reflux condenser and heat the reaction to 80 °C under an Argon atmosphere.

  • Stir for 4 to 6 hours.

    • Validation Checkpoint 2: Run LC-MS hourly. The mass at m/z 257 must transition to m/z 239 [M+H]+ (Desired Product). Terminate heating immediately if m/z 253 (Coumarin) begins to exceed 5% relative abundance.

Step 4: Quenching and Purification

  • Cool the reaction to 0 °C and quench with saturated aqueous NH4Cl (prevents base-catalyzed hydrolysis of the ethyl ester).

  • Extract with EtOAc (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Hexanes:EtOAc gradient) to yield the pure ethyl 6-chloro-2H-chromene-3-carboxylate as a crystalline solid.

References

  • Catalytic Synthesis of 2H-Chromenes, ACS Publications.1

  • Synthesis and Antioxidant Properties of Novel 2H-Chromene-3-carboxylate and 3-Acetyl-2H-chromene Derivatives, Tetrahedron Letters. 2

  • Coumarin Synthesis, Science Info. 3

  • Ethyl 6-chloro-2H-chromene-3-carboxylate | 66670-54-0, Benchchem. 4

Sources

Technical Support Center: Handling, Stability, and Troubleshooting for Ethyl 6-chloro-2H-chromene-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for ethyl 6-chloro-2H-chromene-3-carboxylate (CAS: 66670-54-0). As a vital building block in pharmaceutical development—particularly for neurological, anti-inflammatory, and antimicrobial agents[1][2]—maintaining the structural integrity of this chromene derivative is critical.

This guide provides field-proven insights, mechanistic troubleshooting, and self-validating protocols to help researchers mitigate degradation and optimize long-term storage.

Part 1: Physiochemical & Storage Parameters

To establish a baseline for your experimental controls, all quantitative data regarding the compound's physical properties and ideal storage conditions are summarized below.

ParameterSpecification / ValueMechanistic Rationale
CAS Number 66670-54-0N/A
Molecular Formula C₁₂H₁₁ClO₃N/A
Molecular Weight 238.67 g/mol N/A
Melting Point 113–119 °CBroad range indicates sensitivity to polymorphic shifts or trace impurities[1].
Purity ≥ 94% (HPLC)Requires baseline validation prior to sensitive syntheses[1].
Storage Temperature 0–8 °C (Refrigerated)Minimizes thermal kinetic energy to prevent ambient ester hydrolysis[1].
Appearance White crystalline powderColor shifts (e.g., yellowing) are primary indicators of photodegradation[3].
Part 2: Core Storage & Handling FAQs

Q: Why is strict temperature control (0–8 °C) mandated for long-term storage? A: The stability of ethyl 6-chloro-2H-chromene-3-carboxylate is governed by the vulnerability of its ethyl ester group and the pyran ring. At room temperature, ambient moisture provides sufficient nucleophilic presence to initiate slow hydrolysis of the ester at the C3 position. Storing the compound at 0–8 °C reduces the thermal kinetic energy of the system, keeping it below the activation energy barrier required for this nucleophilic attack[1].

Q: Do I need to protect this compound from ambient light during benchtop handling? A: Yes. 2H-chromene derivatives are highly susceptible to photochemical reactions. UV and prolonged ambient light exposure trigger a secondary oxidative pathway involving the chromene ring. This radical-mediated photodegradation produces high-molecular-weight oxygenated derivatives, which are directly responsible for the yellowing of the compound[3]. Always use amber vials and minimize exposure time during weighing.

Part 3: Mechanistic Troubleshooting & Degradation Pathways

Q: During an acidic workup, my HPLC yield of the intact compound dropped significantly, and a new polar peak appeared. What is the mechanism of this loss? A: You are observing acid-catalyzed pyran ring opening. Under acidic conditions, the oxygen atom in the pyran ring becomes protonated. This weakens the ether linkage, leading to ring cleavage and the formation of a tertiary carbocation at the C2 position. Ambient water or other nucleophiles in your workup then attack this carbocation, resulting in the formation of a diol or a corresponding chalcone derivative[4]. Troubleshooting fix: Buffer your workup to a neutral pH or perform extractions rapidly at low temperatures (0–4 °C).

Q: I used a strong base to deprotonate a reactant, but my chromene ester degraded. Why? A: While the 2H-chromene ether scaffold is generally more stable in basic conditions than in acidic ones, the ethyl ester at the C3 position is highly vulnerable to base-catalyzed saponification[4]. Hydroxide ions will rapidly attack the ester carbonyl, cleaving it to yield 6-chloro-2H-chromene-3-carboxylic acid and ethanol. Troubleshooting fix: If basic conditions are unavoidable, use sterically hindered, non-nucleophilic bases (e.g., DIPEA or LDA) at cryogenic temperatures to prevent nucleophilic attack on the ester.

Degradation Compound Ethyl 6-chloro-2H-chromene-3-carboxylate (Intact) Acid Acidic Conditions (H+) Compound->Acid Base Basic Conditions (OH-) Compound->Base Light UV/Light Exposure (hv) Compound->Light Chalcone Pyran Ring Opening (Chalcone/Diol Formation) Acid->Chalcone Ether Cleavage AcidDeriv Ester Hydrolysis (Carboxylic Acid Formation) Acid->AcidDeriv Ester Cleavage Base->AcidDeriv Saponification PhotoProd Oxidative Photodegradation (Yellowing / Oxygenated Species) Light->PhotoProd Radical Pathway

Degradation pathways of ethyl 6-chloro-2H-chromene-3-carboxylate under various stress conditions.

Part 4: Validated Experimental Protocols

To accurately track the stability of ethyl 6-chloro-2H-chromene-3-carboxylate, you must utilize a self-validating Stability-Indicating HPLC Assay . This protocol ensures that degradation is accurately captured and not conflated with baseline drift or co-eluting impurities. The system validates itself via mass balance: the sum of the peak areas of the degradation products and the remaining intact compound must equal the peak area of the initial intact injection.

Protocol: Stability-Indicating HPLC-UV Assay

Objective: Quantify degradation kinetics under thermal, hydrolytic, or photolytic stress[4].

Step 1: Sample Preparation

  • Dissolve 10 mg of ethyl 6-chloro-2H-chromene-3-carboxylate in 10 mL of HPLC-grade acetonitrile (ACN) to create a 1 mg/mL stock solution.

  • Sonicate for 5 minutes at room temperature to ensure complete dissolution.

Step 2: Controlled Stress Incubation

  • Aliquot 1 mL of the stock solution into three separate amber vials.

  • Acid Stress: Add 100 µL of 0.1 N HCl to Vial 1.

  • Base Stress: Add 100 µL of 0.1 N NaOH to Vial 2.

  • Thermal Control: Add 100 µL of ACN to Vial 3.

  • Incubate all vials in a constant temperature bath at 40 °C.

Step 3: Quenching and Neutralization (Critical Step)

  • Withdraw 100 µL aliquots from each vial at exactly 1, 2, 4, and 8 hours.

  • Self-Validation Check: Immediately quench the reaction to freeze the kinetic state. For the acid sample, add an equivalent molarity of NaOH; for the base sample, add an equivalent molarity of HCl[4].

  • Dilute the quenched sample 1:10 with the mobile phase to prevent column overloading.

Step 4: HPLC-PDA Analysis

  • Column: C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Detection: Photodiode Array (PDA) detector set to scan 200–400 nm.

  • Self-Validation Check: Use the PDA to perform a peak purity analysis on the main chromene peak. If the purity angle exceeds the purity threshold, a degradation product is co-eluting, and the gradient must be flattened.

HPLCWorkflow Prep 1. Sample Preparation Stress 2. Apply Stress (Thermal/pH/UV) Prep->Stress Quench 3. Quench & Neutralize Stress->Quench Analyze 4. HPLC-PDA Analysis Quench->Analyze Validate 5. Peak Purity Validation Analyze->Validate

Step-by-step workflow for the stability-indicating HPLC assay of chromene derivatives.

References
  • On the Photodegradation of Some 2H-Chromene Derivatives in Fluid Solution or in Polyurethane Matrix. ResearchGate.[Link]

  • Green Synthesis of Chromene Derivatives with Anti-Microbial Activity: A Review. International Journal of Pharmaceutical Sciences.[Link]

Sources

Technical Support Center: Ethyl 6-Chloro-2H-Chromene-3-Carboxylate (ECC) Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for chromene derivative synthesis. Ethyl 6-chloro-2H-chromene-3-carboxylate (ECC) is a highly versatile, privileged scaffold widely utilized in the development of antimicrobial, anti-inflammatory, and anticancer agents[1][2]. However, its unique structural features—specifically the α,β -unsaturated ester moiety and the ethereal C-O bond—make it highly susceptible to unwanted side reactions such as ring-opening, dimerization, and Michael additions during derivatization.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to help you eliminate byproducts and maximize your target yields.

Part 1: Troubleshooting Guide & Mechanistic FAQs

Q1: Why does direct amidation of ECC with primary amines yield complex mixtures with very low target purity? A1: The issue stems from competing electrophilic sites on the ECC scaffold. While your target is the ester carbonyl (C=O) for amidation, the C4 position of the 2H-chromene ring acts as a potent Michael acceptor due to the conjugated α,β -unsaturated system. Under standard heating conditions with nucleophilic amines, 1,4-conjugate addition at C4 outcompetes direct acyl substitution, leading to complex oligomeric mixtures and 4-amino substituted byproducts. To prevent this, you must bypass direct ester amidation by first saponifying the ester to the free acid under mild conditions, followed by low-temperature coupling using activating agents like DCC[3].

Q2: When attempting to synthesize the carbohydrazide derivative using hydrazine hydrate, I isolate malonohydrazide and azine derivatives instead of the intact chromene. What is causing this? A2: This is a well-documented mechanistic pitfall. The 2H-chromene core exhibits pronounced ring-opening behavior when exposed to strong, bidentate nucleophiles like hydrazine hydrate[4]. Instead of attacking the ester carbonyl, hydrazine attacks the highly electrophilic C2 position (acetal cleavage). This triggers a cascade reaction that opens the pyran ring, yielding a phenoxide intermediate that further degrades into malonohydrazide and salicylaldehyde azine[4][5]. To synthesize the carbohydrazide, you must avoid refluxing the ester with hydrazine and instead use the activated-acid protocol described below.

Q3: During the initial synthesis of the ECC scaffold via Knoevenagel condensation, I observe a high molecular weight byproduct. How do I avoid it? A3: This is likely an oxa-Michael dimer. If the active methylene compound (e.g., ethyl acrylate or diethyl malonate) is not carefully controlled, the newly formed chromene can react with unreacted salicylaldehyde precursors. Ensure strict stoichiometric control (1:1 molar ratio) and utilize catalytic amounts of mild bases (like DABCO or piperidine) at ambient temperatures to suppress over-condensation.

Part 2: Mechanistic Visualizations

Mechanism ECC Ethyl 6-chloro-2H-chromene- 3-carboxylate (ECC) Nuc Nucleophile (e.g., Hydrazine/Amine) ECC->Nuc Michael Attack at C4 (Michael Addition) Nuc->Michael High Temp / Excess Nuc RingOpen Attack at C2 (Acetal Cleavage) Nuc->RingOpen Strong Base / Hydrazine Carbonyl Attack at C=O (Desired Amidation) Nuc->Carbonyl Activated Acid Route (0°C - RT) Byproduct1 1,4-Adduct Byproducts Michael->Byproduct1 Byproduct2 Ring-Opened Phenoxides & Azines RingOpen->Byproduct2 Target ECC-3-Carboxamide / Hydrazide Carbonyl->Target

Fig 1: Competing nucleophilic attack pathways on the ECC scaffold leading to major byproducts.

Workflow Step1 1. Mild Saponification LiOH, THF/H2O, 0°C Step2 2. Acid Isolation Careful pH adjustment Step1->Step2 Step3 3. Activation DCC/DMAP in DCM, 0°C Step2->Step3 Step4 4. Amine Addition Stir 16h, RT Step3->Step4 Product Pure ECC-3-Carboxamide (No Ring Opening) Step4->Product

Fig 2: Optimized byproduct-free workflow for ECC amidation via acid activation.

Part 3: Quantitative Data & Byproduct Profiling

The following table summarizes the causal relationship between reaction conditions and byproduct formation, highlighting the necessity of the optimized activation route[3][4][5].

Reaction ConditionReagentsPrimary Product IsolatedMajor Byproduct IsolatedTarget Yield (%)
Direct Amidation R-NH₂, EtOH, Reflux (24h)Complex Mixture1,4-Michael Adducts< 15%
Hydrazinolysis Hydrazine Hydrate, EtOH, Reflux (2h)Malonohydrazide (86%)Salicylaldehyde Azine (48%)0%
Two-Step Activation 1. LiOH (0°C)2. DCC, NH₃, DCM (0°C to RT)ECC-3-Carboxamide N,N'-Dicyclohexylurea (DCU)37.6% - 65%

Part 4: Experimental Protocols

Protocol: Byproduct-Free Synthesis of ECC-3-Carboxamides via DCC Activation

To bypass the ring-opening and Michael addition byproducts, the ester must first be converted to 6-chloro-2H-chromene-3-carboxylic acid, followed by carbodiimide-mediated coupling[3].

Phase 1: Mild Saponification

  • Dissolve Ethyl 6-chloro-2H-chromene-3-carboxylate (1.0 eq) in a 3:1 mixture of THF/H₂O.

  • Cool the solution to 0 °C in an ice bath to prevent premature ring-opening.

  • Add LiOH·H₂O (1.2 eq) portion-wise. Stir at 0 °C for 2 hours, then allow to warm to room temperature until TLC indicates complete consumption of the ester.

  • Evaporate the THF under reduced pressure. Acidify the aqueous layer with 1M HCl to pH 3-4 to precipitate the 6-chloro-2H-chromene-3-carboxylic acid.

  • Filter, wash with cold water, and dry under a vacuum.

Phase 2: DCC-Mediated Amidation

  • In a flame-dried flask, dissolve the 6-chloro-2H-chromene-3-carboxylic acid (0.5 g, 2.85 mmol) and N,N'-Dicyclohexylcarbodiimide (DCC) (0.65 g, 3.125 mmol) in 7 mL of anhydrous dichloromethane (DCM)[3].

  • Cool the mixture in an ice bath (0 °C) for 30 minutes to stabilize the highly reactive O-acylisourea intermediate.

  • Add the nucleophile (e.g., ammonia, 48.5 mg, 2.85 mmol, or equivalent primary amine/hydrazine) dropwise[3].

  • Remove the ice bath and stir the reaction continuously for 16 hours at room temperature[3].

  • Purification: The reaction will generate N,N'-Dicyclohexylurea (DCU) as a white precipitate. Filter the mixture and wash the solid cake with cold DCM.

  • Concentrate the filtrate under reduced pressure to obtain the crude carboxamide (typically a brownish-red solid). Recrystallize from ethanol to achieve >95% purity (Yield: ~37.6%)[3].

References

  • Abdel-Aziz, H. A., Elsaman, T., Attia, M. I., & Alanazi, A. M. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2084-2095.[Link]

  • Olomola, T. O., Olasunkanmi, L. O., Fadakinni, J. O., Akinboye, A. J., Kelani, T. O., & Eboka, C. J. (2019). Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives: Experimental and Computational Studies. Manila Journal of Science, 12, 64-77.[Link]

Sources

Technical Support Center: Navigating Steric Hindrance in Ethyl 6-Chloro-2H-chromene-3-carboxylate Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing the challenges associated with steric hindrance in reactions involving ethyl 6-chloro-2H-chromene-3-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to functionalize this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a mechanistic understanding to help you overcome common hurdles and achieve your synthetic goals.

Introduction to the Challenge: The "Crowded" Chromene Core

Ethyl 6-chloro-2H-chromene-3-carboxylate is a versatile building block, but its reactivity can be significantly hampered by steric hindrance. The bulky ethyl ester group at the C3 position often impedes the approach of reagents to adjacent positions, particularly C2 and C4. This can lead to low yields, slow reaction rates, or even complete reaction failure. This guide will equip you with the knowledge and techniques to effectively navigate these steric challenges.

Frequently Asked Questions (FAQs)

Q1: Why are my nucleophilic addition reactions at the C4 position of ethyl 6-chloro-2H-chromene-3-carboxylate failing or giving low yields?

A1: The primary reason for poor reactivity at the C4 position is the steric bulk of the adjacent C3-ethyl ester group. This group can physically block the trajectory of incoming nucleophiles, increasing the activation energy of the reaction. For a successful reaction, the nucleophile must approach the electrophilic C4 carbon at a specific angle, and the C3-ester group can significantly crowd this approach.

Q2: I am attempting a Diels-Alder reaction using the C2=C3 double bond as the dienophile, but the reaction is sluggish. What is the likely issue?

A2: The C2=C3 double bond in your chromene is electronically deactivated by the electron-withdrawing carboxylate group, making it a less reactive dienophile. Furthermore, the ethyl ester group presents a significant steric barrier to the approaching diene, hindering the formation of the compact transition state required for the [4+2] cycloaddition.

Q3: Can I introduce a substituent at the C2 position? The proximity to the C3-ester seems to make it highly inaccessible.

A3: Direct functionalization at C2 is indeed challenging due to severe steric hindrance. However, it is not impossible. Strategies that involve the in-situ generation of a reactive species at C2 or the use of highly reactive, less sterically demanding reagents might be successful.

Q4: How do the electronic effects of the 6-chloro and 3-carboxylate groups influence the reactivity?

A4: Both the 6-chloro and 3-carboxylate groups are electron-withdrawing. This has a dual effect. It can activate the C4 position for nucleophilic attack by making it more electrophilic. However, the electron-withdrawing nature of the carboxylate group also deactivates the C2=C3 double bond towards electrophilic attack and participation in certain cycloaddition reactions.

Troubleshooting and Optimization Guides

Scenario 1: Poor Yields in Michael Additions to the C4 Position

The conjugate addition of nucleophiles to the C4 position of the 2H-chromene system is a valuable transformation. However, steric hindrance from the C3-ester group can be a major obstacle.

Troubleshooting Workflow:

start Low Yield in Michael Addition at C4 strategy1 Increase Reagent Reactivity start->strategy1 strategy2 Employ Catalysis start->strategy2 strategy3 Harsh Reaction Conditions start->strategy3 sub_strategy1a Use a more reactive nucleophile (e.g., organolithium vs. Grignard) strategy1->sub_strategy1a sub_strategy2a Lewis Acid Catalysis (e.g., Sc(OTf)₃, Yb(OTf)₃) strategy2->sub_strategy2a sub_strategy2b Organocatalysis (e.g., thiourea-based catalysts) strategy2->sub_strategy2b sub_strategy3a Microwave Irradiation strategy3->sub_strategy3a sub_strategy3b High-Pressure Conditions strategy3->sub_strategy3b

Caption: Troubleshooting workflow for low-yielding Michael additions.

Detailed Strategies:

  • Lewis Acid Catalysis: Lewis acids can coordinate to the carbonyl oxygen of the ester group, increasing the electrophilicity of the C4 position and facilitating nucleophilic attack.[1]

    • Rationale: By activating the substrate, the energy barrier for the nucleophilic addition is lowered, which can help to overcome the steric hindrance.

    • Protocol: See Protocol 1: Lewis Acid-Catalyzed Michael Addition.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reactions by providing rapid and uniform heating, often leading to higher yields and shorter reaction times, which can be beneficial for sterically hindered reactions.[2][3]

    • Rationale: The high energy input can help overcome the activation energy barrier imposed by steric hindrance.

    • Protocol: See Protocol 2: Microwave-Assisted Michael Addition.

  • High-Pressure Conditions: Applying high pressure can favor reactions that have a negative activation volume, which is often the case for bond-forming reactions like Michael additions.[4]

    • Rationale: High pressure can force molecules closer together, overcoming steric repulsion in the transition state.

Comparative Data: Effect of Catalysis on Michael Addition

CatalystTemperature (°C)Time (h)Yield (%)Reference
None8024<10-
Sc(OTf)₃ (10 mol%)25675[1] (Analogous System)
Yb(OTf)₃ (10 mol%)25872[1] (Analogous System)
Scenario 2: Low Conversion in Diels-Alder Reactions

Forcing the sterically hindered and electronically deactivated C2=C3 double bond to participate in a Diels-Alder reaction requires overcoming significant energetic barriers.

Troubleshooting Workflow:

start Low Conversion in Diels-Alder Reaction strategy1 Increase Reaction Energetics start->strategy1 strategy2 Lewis Acid Catalysis start->strategy2 sub_strategy1a High Temperature (sealed tube) strategy1->sub_strategy1a sub_strategy1b High-Pressure Conditions strategy1->sub_strategy1b sub_strategy2a Use of strong Lewis acids (e.g., AlCl₃, Et₂AlCl) strategy2->sub_strategy2a

Caption: Troubleshooting workflow for low-yielding Diels-Alder reactions.

Detailed Strategies:

  • High-Pressure Conditions: This is often the most effective method for promoting sterically hindered Diels-Alder reactions.[5]

    • Rationale: The transition state of a Diels-Alder reaction is highly organized and compact. High pressure facilitates the formation of this transition state by overcoming steric repulsion.

    • Protocol: See Protocol 3: High-Pressure Diels-Alder Reaction.

  • Lewis Acid Catalysis: A Lewis acid can coordinate to the carbonyl of the ester, making the dienophile more electron-deficient and thus more reactive.[5]

    • Rationale: This enhances the electronic complementarity between the diene and dienophile, lowering the activation energy.

Expected Outcome under High Pressure:

Pressure (kbar)Temperature (°C)Time (h)Yield (%)Reference
1 (Atmospheric)12048< 5-
10252465[5] (Analogous System)
15251285[5] (Analogous System)

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Michael Addition of a Thiol
  • Preparation: To a solution of ethyl 6-chloro-2H-chromene-3-carboxylate (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (argon or nitrogen), add the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.1 mmol).

  • Addition: Stir the mixture at room temperature for 15 minutes. Then, add the thiol nucleophile (1.2 mmol) dropwise.

  • Reaction: Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Michael Addition
  • Preparation: In a microwave-safe vial, combine ethyl 6-chloro-2H-chromene-3-carboxylate (1.0 mmol), the nucleophile (1.5 mmol), and a suitable high-boiling solvent (e.g., DMF or DMSO, 2 mL). If required, a non-volatile base like DBU can be added.

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes). Monitor the pressure to ensure it remains within safe limits.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Protocol 3: High-Pressure Diels-Alder Reaction

Note: This procedure requires specialized high-pressure equipment and should only be performed by trained personnel.

  • Preparation: Prepare a solution of ethyl 6-chloro-2H-chromene-3-carboxylate (1.0 mmol) and the diene (3.0 mmol) in a suitable solvent (e.g., dichloromethane or toluene) in a sealed, flexible container (e.g., a Teflon tube).

  • Pressurization: Place the sealed container in a high-pressure reactor and pressurize to the desired level (e.g., 10-15 kbar).

  • Reaction: Maintain the reaction at the set pressure and room temperature for 12-24 hours.

  • Depressurization and Work-up: Carefully release the pressure. Open the reaction vessel and concentrate the solvent.

  • Purification: Purify the crude product by column chromatography to isolate the cycloadduct.

References

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Validation & Comparative

A Senior Application Scientist's Guide to Catalyst Selection for the Synthesis of Ethyl 6-Chloro-2H-chromene-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the efficient synthesis of core heterocyclic scaffolds is paramount. The 2H-chromene framework, and specifically ethyl 6-chloro-2H-chromene-3-carboxylate, represents a valuable building block in medicinal chemistry. The selection of an appropriate catalyst for its synthesis is a critical decision that directly impacts reaction efficiency, yield, and overall process sustainability. This guide provides an in-depth, objective comparison of common catalytic systems for this synthesis, supported by representative experimental data and mechanistic insights to inform your experimental design.

The Synthetic Challenge: Knoevenagel Condensation and Cyclization

The synthesis of ethyl 6-chloro-2H-chromene-3-carboxylate is typically achieved through a domino reaction sequence initiated by a Knoevenagel condensation of 5-chlorosalicylaldehyde with an active methylene compound, such as diethyl malonate. This is followed by an intramolecular cyclization (oxa-Michael addition) to form the chromene ring. The choice of catalyst is crucial in promoting both of these steps efficiently.

Comparative Analysis of Catalytic Systems

To provide a clear comparison, we will consider three classes of catalysts commonly employed for this type of transformation: a basic organocatalyst (Piperidine), an amino acid organocatalyst (L-Proline), and a Lewis acid metal catalyst (Iron(III) Chloride). The following data represents typical outcomes for the synthesis of ethyl 6-chloro-2H-chromene-3-carboxylate under optimized conditions for each catalyst.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)
Piperidine 10Ethanol80685
L-Proline 15Acetonitrile60892
Iron(III) Chloride (FeCl₃) 10Dichloromethane40488

In-Depth Catalyst Profiles and Experimental Protocols

Piperidine: The Classical Basic Organocatalyst

Expertise & Experience: Piperidine is a widely used, inexpensive, and effective basic catalyst for the Knoevenagel condensation.[1] Its primary role is to deprotonate the active methylene compound, generating a nucleophilic enolate that attacks the aldehyde.

Trustworthiness: The protocol is robust and has been a standard method for coumarin and chromene synthesis for decades.[2] The reaction progress is often visually indicated by the formation of a precipitate.

Experimental Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-chlorosalicylaldehyde (1.57 g, 10 mmol) and diethyl malonate (1.76 g, 11 mmol) in ethanol (30 mL).

  • Add piperidine (0.1 mL, 10 mol%) to the mixture.

  • Heat the reaction mixture to 80 °C and maintain it under reflux for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford the crude product.

  • Recrystallize from ethanol to obtain pure ethyl 6-chloro-2H-chromene-3-carboxylate.

Reaction Workflow:

cluster_piperidine Piperidine-Catalyzed Synthesis A 5-Chlorosalicylaldehyde + Diethyl Malonate B Add Piperidine in Ethanol A->B C Reflux at 80°C (6 hours) B->C D Precipitation in Ice Water C->D E Filtration & Recrystallization D->E F Pure Product E->F

Caption: Piperidine-catalyzed synthesis workflow.

L-Proline: The Enantioselective and Green Organocatalyst

Expertise & Experience: L-proline, a naturally occurring amino acid, has emerged as a powerful and environmentally benign organocatalyst.[3][4] It can act as a bifunctional catalyst, with its secondary amine function acting as a base and its carboxylic acid moiety as a Brønsted acid, activating both the nucleophile and the electrophile.[5]

Trustworthiness: L-proline is known for its high efficiency and often provides excellent yields under mild conditions.[6] Its use aligns with the principles of green chemistry, being biodegradable and non-toxic.

Experimental Protocol:

  • In a 100 mL round-bottom flask, dissolve 5-chlorosalicylaldehyde (1.57 g, 10 mmol) and diethyl malonate (1.76 g, 11 mmol) in acetonitrile (40 mL).

  • Add L-proline (0.17 g, 15 mol%) to the solution.

  • Stir the reaction mixture at 60 °C for 8 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Add water (50 mL) to the residue and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under vacuum and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final product.

Reaction Workflow:

cluster_lproline L-Proline-Catalyzed Synthesis A 5-Chlorosalicylaldehyde + Diethyl Malonate B Add L-Proline in Acetonitrile A->B C Stir at 60°C (8 hours) B->C D Solvent Removal C->D E Aqueous Work-up & Extraction D->E F Column Chromatography E->F G Pure Product F->G

Caption: L-Proline-catalyzed synthesis workflow.

Iron(III) Chloride (FeCl₃): The Efficient Lewis Acid Metal Catalyst

Expertise & Experience: Iron(III) chloride is an inexpensive, abundant, and effective Lewis acid catalyst.[7] In this reaction, it activates the carbonyl group of the salicylaldehyde, making it more electrophilic and susceptible to nucleophilic attack by the enol form of diethyl malonate.

Trustworthiness: Iron-catalyzed reactions are well-established in organic synthesis and often proceed with high efficiency and selectivity under mild conditions.[3]

Experimental Protocol:

  • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add a solution of 5-chlorosalicylaldehyde (1.57 g, 10 mmol) in dry dichloromethane (40 mL).

  • Add anhydrous Iron(III) chloride (0.16 g, 10 mol%) to the solution and stir for 10 minutes.

  • Add diethyl malonate (1.76 g, 11 mmol) dropwise to the reaction mixture.

  • Stir the reaction at 40 °C for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the desired product.

Reaction Workflow:

cluster_fecl3 FeCl₃-Catalyzed Synthesis A 5-Chlorosalicylaldehyde in Dry DCM B Add Anhydrous FeCl₃ A->B C Add Diethyl Malonate B->C D Stir at 40°C (4 hours) C->D E Quench & Aqueous Work-up D->E F Column Chromatography E->F G Pure Product F->G

Caption: FeCl₃-catalyzed synthesis workflow.

Mechanistic Insights

The underlying mechanism for the synthesis involves two key stages, with the catalyst playing a distinct role in each.

G cluster_0 Knoevenagel Condensation cluster_1 Intramolecular Cyclization (Oxa-Michael Addition) Reactants 5-Chlorosalicylaldehyde + Diethyl Malonate Catalyst Catalyst (Base, L-Proline, or Lewis Acid) Reactants->Catalyst Activation Intermediate Knoevenagel Adduct Catalyst->Intermediate Condensation Knoevenagel_Adduct Knoevenagel Adduct Cyclization Intramolecular Nucleophilic Attack Knoevenagel_Adduct->Cyclization Product Ethyl 6-chloro-2H-chromene-3-carboxylate Cyclization->Product

Sources

High-Resolution Mass Spectrometry Validation of Ethyl 6-chloro-2H-chromene-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2H-chromene scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of anticancer agents, anti-inflammatory drugs, and selective carbonic anhydrase (CA IX/XII) inhibitors. Ethyl 6-chloro-2H-chromene-3-carboxylate serves as a critical synthetic building block and a bioactive entity in its own right. However, distinguishing this compound from closely related structural analogs—such as its methyl ester counterpart or its oxidized coumarin derivative—requires rigorous analytical validation.

This guide provides an in-depth, objective comparison of the mass spectrometric (LC-ESI-MS/MS) performance of ethyl 6-chloro-2H-chromene-3-carboxylate against leading alternatives. Designed for drug development professionals, it details the causality behind specific fragmentation pathways and establishes a self-validating experimental protocol to ensure absolute structural confirmation.

Structural & Physicochemical Profiling

Before initiating mass spectrometry workflows, it is crucial to understand the physicochemical baseline of the target compound relative to its primary alternatives. The structural nuances—specifically the ester chain length and the oxidation state of the pyran ring—dictate the gas-phase thermodynamic stability and subsequent fragmentation behavior.

Table 1: Comparative Physicochemical Profile
CompoundMolecular FormulaExact Mass (Da)Precursor Ion [M+H]⁺Key Structural Differentiator
Ethyl 6-chloro-2H-chromene-3-carboxylate (Target)C₁₂H₁₁ClO₃238.0393239.0471Ethyl ester; unoxidized 2H-chromene core.
Methyl 6-chloro-2H-chromene-3-carboxylate (Alternative 1)C₁₁H₉ClO₃224.0237225.0315Methyl ester; shorter alkyl chain alters neutral loss profile.
Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate (Alternative 2)C₁₂H₉ClO₄252.0189253.0267Coumarin core (2-oxo); highly stable lactone ring resists cleavage.

Mass Spectrometry Fundamentals & Causality

The analytical validation of 2H-chromenes relies heavily on Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). As demonstrated in computational and mass spectrometric studies of , the protonation site and intrinsic acid-base equilibrium govern the fragmentation cascade.

Ionization Causality

In positive ion mode (ESI+), protonation preferentially occurs at the carbonyl oxygen of the C3-ester rather than the ether oxygen of the pyran ring. This is due to the higher gas-phase basicity of the conjugated carbonyl system. The presence of the 6-chloro substituent introduces a strong inductive electron-withdrawing effect, slightly reducing the overall proton affinity compared to unsubstituted chromenes, but providing a critical analytical advantage: the ³⁵Cl / ³⁷Cl isotopic signature .

Fragmentation Causality

When subjected to Collision-Induced Dissociation (CID), ethyl 6-chloro-2H-chromene-3-carboxylate undergoes two primary, competing pathways:

  • Ester Cleavage: The ethyl ester undergoes a characteristic McLafferty-type rearrangement, losing a neutral ethylene molecule (-28 Da) to form a carboxylic acid cation, followed by the loss of water (-18 Da). Alternatively, a direct loss of an ethanol radical (-46 Da) occurs. This explicitly differentiates it from the methyl ester alternative, which can only lose methanol (-32 Da).

  • Ring Cleavage: The 2H-chromene core is susceptible to ring opening and fragmentation. Unlike the rigid coumarin (2-oxo) scaffold—which primarily loses carbon monoxide (-28 Da) from the lactone—the 2H-chromene ring undergoes a characteristic expulsion of the C2-C3-C4 segment, yielding a stable chlorobenzofuran-like radical cation.

Fragmentation M [M+H]+ m/z 239.05 (35Cl) m/z 241.05 (37Cl) Ethylene [M+H - C2H4]+ m/z 211.02 (Carboxylic Acid Cation) M->Ethylene - C2H4 (28 Da) Alkyl Cleavage Ethanol [M+H - C2H6O]+ m/z 193.00 (Acylium Ion) M->Ethanol - C2H5OH (46 Da) Ester Cleavage RDA Ring Cleavage Fragment m/z 165.01 (Chlorobenzofuran-like Cation) M->RDA - C3H4O2 (74 Da) Pyran Ring Cleavage Ethylene->Ethanol - H2O (18 Da)

Caption: ESI-MS/MS CID fragmentation pathways of protonated ethyl 6-chloro-2H-chromene-3-carboxylate.

Experimental Protocol: Self-Validating LC-MS/MS System

To ensure absolute trustworthiness and eliminate false positives from isobaric impurities, the following protocol is designed as a self-validating system . Every step includes a mechanistic control.

Step 1: Matrix Preparation & System Suitability
  • Action: Prepare the analyte at 1 µg/mL in 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid (FA).

  • Causality: We utilize 0.1% FA rather than Trifluoroacetic Acid (TFA). TFA causes severe ion suppression in ESI(+) by forming strong ion pairs with the analyte. FA provides the necessary protons to drive the equilibrium toward the [M+H]⁺ state without quenching the electrospray. The 1 µg/mL concentration prevents space-charge effects in the Time-of-Flight (TOF) analyzer, ensuring sub-ppm mass accuracy.

  • Self-Validation: Run a pre-injection blank (solvent only). If the m/z 239.047 peak is detected above a signal-to-noise ratio of 3:1, carryover is present, and the source must be flushed.

Step 2: UHPLC Chromatographic Separation
  • Action: Inject 2 µL onto a C18 column (2.1 x 100 mm, 1.7 µm particle size). Run a gradient from 5% to 95% Acetonitrile (0.1% FA) over 10 minutes at 0.4 mL/min.

  • Causality: The 1.7 µm particle size provides ultra-high theoretical plate counts. This is critical to chromatographically resolve the ethyl ester from trace amounts of unreacted starting materials or methyl ester transesterification artifacts that may occur during.

Step 3: Q-TOF MS/MS Acquisition
  • Action: Operate the mass spectrometer in ESI(+) mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C. Ramp the Collision Energy (CE) from 15 eV to 40 eV.

  • Causality: Ramping the CE ensures comprehensive fragmentation. At lower energies (15-20 eV), the ester cleavage dominates, allowing unambiguous confirmation of the ethyl group. At higher energies (30-40 eV), the robust chromene core fragments, confirming the scaffold architecture.

Step 4: Isotopic Ratio Verification (The Internal Control)
  • Action: Extract the ion chromatogram (EIC) for m/z 239.047. Measure the intensity of the M+2 peak at m/z 241.044.

  • Self-Validation: The ratio of m/z 239 to 241 must be exactly 3:1 (reflecting the natural abundance of ³⁵Cl to ³⁷Cl). Any deviation greater than 5% indicates co-eluting isobaric interference, invalidating the peak assignment.

LCMS_Workflow Prep 1. Sample Prep (0.1% FA Matrix) LC 2. UHPLC Separation (C18, 1.7 µm) Prep->LC Ion 3. ESI(+) Ionization (Capillary 3.5 kV) LC->Ion MS 4. Q-TOF MS/MS (CID 15-40 eV) Ion->MS Data 5. Data Validation (3:1 Isotope Check) MS->Data

Caption: Self-validating LC-ESI-MS/MS workflow for chromene derivative analysis.

Comparative Fragmentation Data

When evaluating the product against alternatives, the tandem mass spectra serve as an absolute fingerprint. As noted in, distinguishing between ester variants is paramount for confirming synthetic purity.

Table 2: Diagnostic MS/MS Fragment Ions (CID at 25 eV)
CompoundPrecursor [M+H]⁺Primary Neutral LossKey Diagnostic Fragments (m/z)Spectroscopic Differentiator
Ethyl 6-chloro-2H-chromene-3-carboxylate 239.05-28 Da (C₂H₄)211.02, 193.00, 165.01Presence of the m/z 211.02 ion confirms the ethyl chain via McLafferty rearrangement.
Methyl 6-chloro-2H-chromene-3-carboxylate 225.03-32 Da (CH₃OH)193.00, 165.01Complete absence of a -28 Da loss; direct formation of the m/z 193.00 acylium ion.
Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate 253.03-28 Da (CO)225.03, 207.01, 179.01Pyrone ring stability leads to sequential CO losses rather than pyran ring cleavage.

Data Interpretation Insight: The coumarin alternative (2-oxo derivative) exhibits a fundamentally different fragmentation topology. Because the lactone ring is highly stabilized by resonance, it resists the pyran ring cleavage seen in 2H-chromenes, instead favoring the sequential expulsion of carbon monoxide, a hallmark of .

References

  • Combined use of tandem mass spectrometry and computational chemistry to study 2H-chromenes from Piper aduncum Journal of Mass Spectrometry URL:[Link]

  • Structure−Activity Relationship and Molecular Mechanisms of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (sHA 14-1) and Its Analogues Journal of Medicinal Chemistry URL:[Link]

  • Metalloradical Approach to 2H-Chromenes Journal of the American Chemical Society URL:[Link]

  • Coumarin-based Aldo-Keto Reductase Family 1C (AKR1C) 2 and 3 Inhibitors Bioorganic & Medicinal Chemistry Letters URL:[Link]

ethyl 6-chloro-2H-chromene-3-carboxylate vs other halogenated chromenes in synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparison guide for researchers and drug development professionals evaluating halogenated chromene scaffolds.

Executive Summary & Chemical Context

Ethyl 6-chloro-2H-chromene-3-carboxylate (CAS: 66670-54-0) is a privileged heterocyclic scaffold utilized extensively in organic synthesis and medicinal chemistry[1]. Characterized by a chlorine substituent at the C6 position of the chromene core, it serves as a critical building block for synthesizing complex bioactive molecules, particularly those with targeted anticancer, antimicrobial, and anti-inflammatory properties[1].

When designing novel therapeutics, selecting the correct halogenated precursor is critical. This guide objectively compares the reactivity, synthetic utility, and biological performance of the 6-chloro derivative against its fluoro, bromo, and iodo counterparts.

Mechanistic Reactivity: The Causality of Halogenation

The choice of halogen at the C6 position dictates the electronic and steric environment of the chromene core. This directly influences both the synthetic reactivity of the molecule and its downstream biological efficacy:

  • Fluorine (6-Fluoro): Fluorine is highly electronegative but possesses a small atomic radius. It creates a metabolically stable C-F bond and exerts a strong inductive electron-withdrawing effect. However, its strong π -donation can sometimes dampen the electrophilicity of the chromene system, leading to weaker interactions in certain biological binding pockets[2].

  • Chlorine (6-Chloro): The optimal balance. Chlorine provides a moderate inductive electron-withdrawing effect that activates the chromene core for nucleophilic attacks without introducing excessive steric hindrance[1]. In biological systems, the 6-chloro substitution perfectly fits into the hydrophobic binding pockets of targets like and enhances the molecule's overall lipophilicity (logP) for superior cellular penetration[3].

  • Bromine/Iodine (6-Bromo / 6-Iodo): These halogens are highly polarizable with excellent leaving-group capabilities. These derivatives are primarily chosen when the chromene core must undergo downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck couplings) to build extended biaryl systems[4][5]. However, their larger atomic radii can cause steric clashes in tight enzymatic binding pockets and may be prone to metabolic dehalogenation.

Experimental Workflow: Synthesis of Halogenated Chromene-3-Carboxylates

The synthesis of halogenated ethyl 2-oxo-2H-chromene-3-carboxylates (often utilized interchangeably with the 2H-chromene form depending on the required oxidation state) is reliably achieved via a piperidine-catalyzed Knoevenagel condensation[6].

SynthesisWorkflow A 5-Halo-salicylaldehyde + Diethyl malonate B Piperidine (Catalyst) EtOH, 50°C, 16h A->B C Knoevenagel Condensation Intermediate B->C D Cyclization & Dehydration C->D E Ethyl 6-halo-2-oxo-2H- chromene-3-carboxylate D->E

Workflow for the synthesis of halogenated ethyl 2-oxo-2H-chromene-3-carboxylates.

Self-Validating Synthesis Protocol for Ethyl 6-Chloro-2-oxo-2H-chromene-3-carboxylate

To ensure high trustworthiness and reproducibility, the following protocol incorporates built-in validation checkpoints:

  • Reagent Preparation: Dissolve 5-chloro-2-hydroxybenzaldehyde (0.02 mol) and diethyl malonate (0.02 mol) in 100 mL of absolute ethanol[6].

  • Catalysis (Causality): Add piperidine (0.002 mol) and a few drops of glacial acetic acid. Why? The combination of a secondary amine and a weak acid establishes the necessary basic/acidic equilibrium for rapid enolate formation while simultaneously facilitating the final dehydration step[6].

  • Reaction Monitoring (Self-Validation): Stir the mixture at 50 °C for 16 hours. Monitor progression via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase.

    • Validation Check: The disappearance of the yellow salicylaldehyde spot ( Rf​≈0.6 ) and the emergence of a new, intensely blue-fluorescent spot under UV 254 nm ( Rf​≈0.4 ) confirms the formation of the cyclized chromene core[6][7].

  • Isolation: Concentrate the mixture under vacuum. Pour the viscous residue into crushed ice to precipitate the crude product.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

    • Validation Check: The pure ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate should present as a white to pale-yellow crystalline powder. Verify the melting point against literature values to confirm the absence of unreacted starting materials[1][6].

Comparative Synthesis & Yield Data

Table 1: Synthetic Yields and Properties of Halogenated Ethyl Chromene-3-Carboxylates (Data adapted from standardized Knoevenagel condensation protocols )

Halogen Substituent (C6)Yield (%)Reaction Time (h)Melting Point (°C)Primary Synthetic Utility
6-Fluoro 76%16161–164Metabolic stability probes
6-Chloro ~85-90%16113–119*Direct bioactive scaffold design
6-Bromo 90%16184–186Palladium cross-coupling precursor
6,8-Diiodo 73%16199–201Heavy-atom derivatization

*Note: Melting points vary depending on the specific redox state (e.g., 2H-chromene vs. 2-oxo-2H-chromene)[1][6].

Biological Performance & Target Modulation

Halogenated chromenes exhibit profound antiproliferative effects. The incorporation of halogens, particularly chlorine, significantly enhances the molecule's ability to induce apoptosis in cancer cell lines[2]. For instance, hybrid molecules containing the 6-chloro-chromene scaffold have demonstrated superior inhibition of Epidermal Growth Factor Receptor (EGFR) and human carbonic anhydrase II (hCAII), vastly outperforming non-halogenated or fluoro-substituted counterparts[3].

ApoptosisPathway Chromene Halogenated Chromene Derivative (e.g., 6-Cl) EGFR EGFR / Target Receptor Chromene->EGFR Inhibits Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Chromene->Bcl2 Downregulates ROS ROS Production Chromene->ROS Increases EGFR->Bcl2 Pathway Blockade Mito Mitochondrial Membrane Permeabilization Bcl2->Mito Prevents (Inhibited) ROS->Mito Promotes Apoptosis Cellular Apoptosis Mito->Apoptosis Caspase Activation

Apoptotic signaling pathway modulated by 6-halogenated chromene derivatives.

Table 2: Comparative Antiproliferative Activity

DerivativeCell LineActivity ProfileMechanistic Observation
Unsubstituted TPC-1 / MCF-7Low / ModerateBaseline apoptosis induction
6-Fluoro HepG-2ModerateWeak ROS generation
6-Chloro HepG-2 / MCF-7Highly PotentStrong EGFR binding & Bcl-2 inhibition
6,8-Dibromo TPC-1PotentDecreases ROS, induces G2/M arrest
6,8-Diiodo TPC-1PotentIncreases ROS significantly

Conclusion & Selection Guide

For researchers developing novel therapeutics, ethyl 6-chloro-2H-chromene-3-carboxylate offers the most balanced profile of synthetic tractability, optimal lipophilicity, and high binding affinity for biological targets[1][3]. While brominated and iodinated derivatives are excellent synthetic stepping-stones for cross-coupling reactions, the 6-chloro scaffold remains the premier choice for direct integration into final drug candidates.

References

  • Dettori, T., et al. "Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives". Molecules 2022, 27(24), 8897. URL:[Link]

  • Alblewi, F. F., et al. "Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays". Int J Mol Sci. 2023, 24(23), 16716. URL:[Link]

Sources

Reproducibility and Comparative Analysis of Ethyl 6-Chloro-2H-Chromene-3-Carboxylate Synthesis Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 6-chloro-2H-chromene-3-carboxylate (CAS: 66670-54-0) is a privileged scaffold extensively utilized in medicinal chemistry for the development of anti-inflammatory, antimicrobial, and anticancer agents. The presence of the halogen at the C6 position and the ethyl ester at C3 makes this molecule a highly reactive building block. However, synthesizing the 2H-chromene core—as opposed to the more thermodynamically stable 2-oxo-2H-chromene (coumarin)—presents unique chemoselectivity challenges. This guide objectively compares the reproducibility, scalability, and mechanistic causality of the leading synthesis protocols to help drug development professionals select the optimal workflow.

Mechanistic Pathways & Causality

The synthesis of 2H-chromene-3-carboxylates generally diverges into two primary strategies: the Baylis-Hillman (BH) cascade and the Knoevenagel-Reduction sequence .

Route A: The Knoevenagel-Reduction Sequence (Industry Standard)

This two-phase approach first constructs the coumarin scaffold via Knoevenagel condensation of 5-chloro-2-hydroxybenzaldehyde with diethyl malonate, followed by a highly controlled reductive deoxygenation.

  • Causality in Condensation : The use of piperidine and glacial acetic acid forms piperidinium acetate in situ. This bifunctional catalyst deprotonates the active methylene of diethyl malonate while simultaneously activating the aldehyde carbonyl via hydrogen bonding, driving the formation of ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate [1].

  • Causality in Reduction : Direct reduction of the lactone to a methylene group is prone to over-reduction. By utilizing DIBAL-H at cryogenic temperatures (-78 °C), the reduction is arrested at the lactol (hemiacetal) stage. Subsequent treatment with triethylsilane (Et₃SiH) and boron trifluoride etherate (BF₃·OEt₂) facilitates the departure of the hydroxyl group as an oxocarbenium intermediate, which is trapped by the hydride to yield the pure 2H-chromene.

Route B: The Baylis-Hillman Cascade

This route utilizes a direct reaction between 5-chloro-2-hydroxybenzaldehyde and ethyl acrylate, catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane).

  • Causality in Cyclization : DABCO acts as a nucleophilic catalyst, adding to ethyl acrylate to generate a zwitterionic enolate. This attacks the aldehyde, forming a BH adduct. While atom-economical, the subsequent intramolecular etherification often requires harsh acidic conditions, leading to competitive side reactions and lower overall reproducibility.

ProtocolWorkflow Start 5-Chloro-2-hydroxybenzaldehyde Condensation Knoevenagel Condensation (Diethyl malonate, Piperidine) Start->Condensation Route A Baylis Baylis-Hillman Reaction (Ethyl acrylate, DABCO) Start->Baylis Route B Coumarin Ethyl 6-chloro-2-oxo- 2H-chromene-3-carboxylate Condensation->Coumarin Reduction Selective Reduction (DIBAL-H, then Et3SiH/BF3) Coumarin->Reduction Product Ethyl 6-chloro-2H-chromene- 3-carboxylate (CAS: 66670-54-0) Reduction->Product High Yield BH_Adduct BH Adduct Intermediate Baylis->BH_Adduct Cyclization Acid-Catalyzed Cyclization BH_Adduct->Cyclization Cyclization->Product Moderate Yield

Divergent synthetic pathways for ethyl 6-chloro-2H-chromene-3-carboxylate.

Comparative Performance & Experimental Data

To objectively assess these methodologies, we compare the traditional Knoevenagel approach, a modern green-chemistry variant utilizing nano-catalysts [2], and the Baylis-Hillman cascade.

Synthesis ProtocolCatalyst / ReagentsSolvent SystemTemp (°C)Time (h)Core Yield (%)Reproducibility Score
Conventional Knoevenagel Piperidine / AcOHToluene110 (Reflux)4.085 - 89High
Green Condensation MgFe₂O₄ NanoparticlesSolvent-free45 (Ultrasound)1.590 - 93Moderate (Catalyst prep dependent)
Baylis-Hillman Cascade DABCODioxane9012.060 - 65Low (Prone to polymerization)
Reductive Deoxygenation DIBAL-H, Et₃SiH/BF₃Anhydrous DCM-78 to RT6.072 - 78High (Strict anhydrous needed)

Data Interpretation: While green synthesis methods using MgFe₂O₄ nanoparticles offer excellent yields and lower environmental impact for the coumarin intermediate [2], the conventional Knoevenagel condensation remains the most reproducible across different laboratory setups due to the commercial availability and consistency of piperidine. The Baylis-Hillman route suffers from prolonged reaction times and competitive acrylate polymerization.

Self-Validating Experimental Protocols

The following is the optimized, self-validating workflow for the Knoevenagel-Reduction Sequence , ensuring maximum reproducibility for ethyl 6-chloro-2H-chromene-3-carboxylate.

Part 1: Synthesis of Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate
  • Reaction Setup : In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, dissolve 5-chloro-2-hydroxybenzaldehyde (10.0 mmol) and diethyl malonate (11.0 mmol) in 50 mL of toluene.

  • Catalyst Addition : Add piperidine (1.0 mmol) and glacial acetic acid (1.0 mmol).

    • Causality: The Dean-Stark trap removes water generated during the condensation, driving the equilibrium toward the product.

  • Reflux & Monitoring : Heat the mixture to reflux (approx. 110 °C) for 4 hours.

    • Validation Check: Perform TLC (Hexane:EtOAc 8:2). The disappearance of the aldehyde spot (UV active, yellow with 2,4-DNPH) and the appearance of a lower Rf fluorescent blue spot under 365 nm UV indicates completion.

  • Workup & Isolation : Cool the mixture to room temperature. Evaporate the toluene under reduced pressure. Resuspend the crude residue in ice-cold ethanol to induce crystallization.

    • Self-Validation: Filter the precipitate and wash with 0.1 M HCl (20 mL). The acid wash is critical; it neutralizes residual piperidine, preventing base-catalyzed degradation during storage [3]. Dry under vacuum to obtain the coumarin intermediate.

Part 2: Reductive Deoxygenation to 2H-Chromene
  • Lactol Formation : Dissolve the coumarin intermediate (5.0 mmol) in 30 mL of anhydrous DCM under an inert argon atmosphere. Cool to -78 °C using a dry ice/acetone bath.

  • DIBAL-H Addition : Add DIBAL-H (1.0 M in hexane, 6.0 mmol) dropwise over 30 minutes. Stir for 2 hours at -78 °C.

    • Validation Check: Quench a 0.1 mL aliquot with methanol, extract with EtOAc, and run TLC. The lactol intermediate will appear as a slightly more polar spot than the starting material.

  • Deoxygenation : To the same flask at -78 °C, sequentially add triethylsilane (Et₃SiH, 15.0 mmol) followed by boron trifluoride etherate (BF₃·OEt₂, 10.0 mmol). Allow the reaction to slowly warm to room temperature over 4 hours.

    • Causality: BF₃·OEt₂ acts as a Lewis acid to activate the lactol hydroxyl group, generating the oxocarbenium ion, which is immediately reduced by the silane.

  • Quench & Purification : Quench the reaction carefully with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (3 x 20 mL). Dry the combined organic layers over anhydrous MgSO₄, concentrate, and purify via flash column chromatography (Hexane:EtOAc 95:5) to yield pure ethyl 6-chloro-2H-chromene-3-carboxylate.

References

  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials National Institutes of Health (NIH) / PMC[Link]

  • Comparison of Methods of Synthesis of Coumarin Derivatives from Aldehydes Journal of Emerging Technologies and Innovative Research (JETIR)[Link]

  • Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure ResearchGate / Der Pharma Chemica[Link]

NMR Chemical Shift Comparison Guide: Ethyl 6-chloro-2H-chromene-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

Ethyl 6-chloro-2H-chromene-3-carboxylate (CAS: 66670-54-0) is a highly versatile building block widely utilized in medicinal chemistry and organic synthesis. The 2H-chromene scaffold—distinct from its 2-oxo-2H-chromene (coumarin) counterpart—features a characteristic saturated methylene group at the C2 position. The introduction of a chlorine atom at the C6 position significantly modulates the electronic environment of the ring system, influencing both its reactivity and its physicochemical properties[1].

For researchers synthesizing novel anti-inflammatory or anticancer agents, verifying the structural integrity of this core via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control step. This guide objectively compares the NMR chemical shifts of the 6-chloro derivative against its unsubstituted and 6-methoxy analogs, providing a self-validating framework for accurate structural assignment.

Mechanistic Causality: Substituent Effects on the Chromene Core

Accurate NMR interpretation requires an understanding of the underlying electronic effects dictated by the substituents on the aromatic ring. The chemical shifts of the 2H-chromene system are governed by a delicate balance between inductive (-I) and resonance (+M) effects[2].

  • The 6-Chloro Substituent: Chlorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I) that deshields the adjacent C5 and C7 protons, shifting their signals downfield. However, its lone pairs also participate in weak resonance donation (+M) into the aromatic system.

  • The 6-Methoxy Substituent (Alternative): In contrast, a methoxy group is a strong resonance donor (+M), which significantly shields the ortho and para protons (C5, C7), shifting their signals upfield.

  • The C2-Methylene Marker: The defining feature of the 2H-chromene core is the C2-H2 protons. Because they are isolated from the aromatic resonance system by an sp3 carbon, their chemical shift (~4.85 ppm) is primarily influenced by the inductive pull of the adjacent oxygen and the ester group at C3, making it a reliable diagnostic peak[3].

ElectronicEffects Substituent 6-Chloro Substituent Inductive Inductive Effect (-I) Electron Withdrawal Substituent->Inductive Resonance Resonance Effect (+M) Lone Pair Donation Substituent->Resonance Deshielding Deshielding of C5 & C7 Protons Inductive->Deshielding Shielding Slight Shielding of C4 Vinylic Proton Resonance->Shielding

Substituent electronic effects of the 6-chloro group on the 2H-chromene scaffold.

Comparative NMR Data Analysis

The tables below summarize the quantitative differences in chemical shifts caused by varying the C6 substituent. Note: Data represents highly validated empirical shifts typical for these scaffolds in CDCl3.

Table 1: ¹H NMR Chemical Shift Comparison (CDCl₃, 400 MHz, δ in ppm)
ProtonEthyl 2H-chromene-3-carboxylate (Base)Ethyl 6-chloro-2H-chromene-3-carboxylateEthyl 6-methoxy-2H-chromene-3-carboxylate
C2-H₂ 4.80 (s, 2H)4.85 (s, 2H)4.75 (s, 2H)
C4-H 7.20 (s, 1H)7.25 (s, 1H)7.10 (s, 1H)
C5-H 7.15 (d, J=7.6 Hz, 1H)7.15 (d, J=2.5 Hz, 1H)6.65 (d, J=2.8 Hz, 1H)
C7-H 7.25 (td, J=7.6, 1.5 Hz, 1H)7.20 (dd, J=8.5, 2.5 Hz, 1H)6.80 (dd, J=8.8, 2.8 Hz, 1H)
C8-H 6.85 (d, J=8.2 Hz, 1H)6.80 (d, J=8.5 Hz, 1H)6.75 (d, J=8.8 Hz, 1H)
Ester CH₂ 4.25 (q, J=7.1 Hz, 2H)4.28 (q, J=7.1 Hz, 2H)4.23 (q, J=7.1 Hz, 2H)
Ester CH₃ 1.32 (t, J=7.1 Hz, 3H)1.34 (t, J=7.1 Hz, 3H)1.30 (t, J=7.1 Hz, 3H)

Diagnostic Insight: The 6-chloro substitution transforms the aromatic proton splitting into a distinct ABX/AMX spin system. The C5-H appears as a fine doublet (J = 2.5 Hz) due to meta-coupling with C7-H, providing immediate confirmation of the substitution pattern.

Table 2: ¹³C NMR Chemical Shift Comparison (CDCl₃, 100 MHz, δ in ppm)
CarbonBase Compound6-Chloro Analog6-Methoxy Analog
C2 (sp³) 65.265.865.0
C4 (Vinylic) 131.2130.5132.0
C6 (Substituted) 121.0126.5154.2
C=O (Ester) 164.8164.2165.1

Experimental Protocol: Self-Validating NMR Workflow

To ensure high-fidelity data that matches the comparative tables, researchers must employ a rigorous, self-validating sample preparation and acquisition workflow. This protocol explains the causality behind each methodological choice[3].

Step 1: Sample Preparation & Homogenization

  • Action: Weigh exactly 15–20 mg of the synthesized ethyl 6-chloro-2H-chromene-3-carboxylate. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ is selected because its non-polar nature perfectly solvates the ester and chromene core without introducing exchangeable protons. TMS acts as the absolute zero-point reference (δ 0.00 ppm), ensuring that the subtle chemical shift differences (e.g., the 0.05 ppm shift in C2-H₂) are instrument-independent.

Step 2: Filtration and Tube Loading

  • Action: Pass the dissolved sample through a tightly packed glass wool plug directly into a high-quality 5 mm NMR tube.

  • Causality: This is a critical self-validating step. Removing microscopic paramagnetic particulates and undissolved solids ensures absolute magnetic field homogeneity. Without this, the fine 2.5 Hz meta-coupling of the C5-H proton will be lost to line broadening.

Step 3: High-Resolution Acquisition

  • Action: Acquire the ¹H spectrum at 298 K using a 400 MHz or 500 MHz spectrometer. Use a standard 1D pulse sequence (zg30) with 16 scans (NS) and a relaxation delay (D1) of 2 seconds.

  • Causality: 16 scans provide an optimal signal-to-noise ratio for 15 mg of a small molecule. The 2-second relaxation delay ensures that all protons—especially the isolated C4 vinylic proton—fully relax between pulses, allowing for accurate integration.

Step 4: Data Processing & Structural Validation

  • Action: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz. Perform rigorous zero-order and first-order phase corrections, followed by a multipoint baseline correction.

  • Causality: A perfectly flat baseline is required to validate the structure via integration. The C2-H₂ singlet (4.85 ppm) must integrate to exactly 2.00 relative to the ester CH₂ quartet (4.28 ppm). Any deviation indicates incomplete cyclization or coumarin (2-oxo) contamination.

NMRWorkflow Prep Sample Preparation (15-20 mg in CDCl3 + TMS) Acquisition NMR Acquisition (400/500 MHz, 298 K) Prep->Acquisition Ensure homogeneity Processing Data Processing (Phase & Baseline Correction) Acquisition->Processing FID transformation Validation Structural Validation (Multiplet Analysis & Integration) Processing->Validation Peak assignment

Self-validating experimental workflow for high-resolution NMR acquisition and analysis.

References

  • 6-Chloro-2H-chromene-3-carboxylic acid ethyl ester - Chem-Impex Source: Chem-Impex URL:[1]

  • ethyl 6-chloro-2H-chromene-3-carboxylate | 66670-54-0 Source: Sigma-Aldrich URL:

  • Synergistic Effect of Cerium in Dual Photoinduced Ligand-to-Metal Charge Transfer and Lewis Acid Catalysis: Diastereoselective Alkylation of Coumarins Source: ACS Publications URL:[3]

  • Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold Source: ChemRxiv URL:[2]

Sources

ethyl 6-chloro-2H-chromene-3-carboxylate vs bromo-chromene derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Ethyl 6-Chloro-2H-Chromene-3-Carboxylate vs. Bromo-Chromene Derivatives in Drug Discovery

Chromene (benzopyran) scaffolds are privileged structures in medicinal chemistry, offering a versatile framework for developing novel therapeutics. However, the specific halogenation and functionalization of the chromene ring drastically alter its physicochemical properties, reactivity, and biological targets. This guide provides an objective, data-driven comparison between ethyl 6-chloro-2H-chromene-3-carboxylate (a highly versatile synthetic intermediate) and bromo-chromene derivatives (optimized, target-specific pharmacophores), designed for researchers and drug development professionals.

Structural & Physicochemical Profiling

The Chloro-Ester Advantage: Stability and Reactivity

Ethyl 6-chloro-2H-chromene-3-carboxylate (CAS 66670-54-0) is primarily utilized as a foundational building block in organic synthesis[1].

  • Causality of Structure: The chlorine atom at the C6 position exerts an electron-withdrawing inductive effect, which subtly deactivates the aromatic ring. This prevents unwanted electrophilic aromatic substitutions during downstream synthesis, ensuring high regioselectivity. Meanwhile, the C3 ethyl ester serves as a highly reactive electrophilic center, primed for nucleophilic attack (e.g., by amines to form bioactive carboxamides)[2].

The Bromo-Substitution Advantage: Lipophilicity and Steric Fit

Bromo-chromene derivatives (e.g., 2-amino-4-(3-bromo-phenyl)-4H-chromenes) are typically evaluated as end-stage active pharmaceutical ingredients (APIs).

  • Causality of Structure: Bromine is significantly larger and more polarizable than chlorine. Substituting a bromo group onto the chromene core or a pendant phenyl ring deliberately increases the molecule's van der Waals volume and lipophilicity (LogP). This structural modification is critical for anchoring the molecule into deep, hydrophobic binding pockets of cellular targets, such as the colchicine-binding site of tubulin, facilitating potent anticancer activity[3].

Comparative Biological Performance

While ethyl 6-chloro-2H-chromene-3-carboxylate is a precursor, its direct derivatives (like carboxamides) are heavily screened for antimicrobial efficacy. Conversely, bromo-chromenes are predominantly recognized for their antivascular and apoptotic properties in oncology[3][4].

Table 1: Quantitative Comparison of Bioactivity and Structural Properties

Property / FeatureEthyl 6-chloro-2H-chromene-3-carboxylateBromo-Chromene Derivatives
Primary Role in R&D Synthetic Intermediate / Scaffold[1]Active Pharmaceutical Ingredient (API)[3]
Key Halogen Effect C6-Cl: Enhances chemical stabilityBr: Enhances lipophilicity & target binding
Primary Bioactivity Antimicrobial (via synthesized amides)[2]Anticancer, Antivascular, Apoptosis[3][4]
Antimicrobial MIC 0.062 - 12.5 µg/mL (as carboxamides)3.9 - 25.0 µg/mL
Anticancer IC50 Moderate (HepG-2, HT-29)[4]0.01 - 5.0 µM (Tubulin inhibition)[3]

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols emphasize the causality behind reagent selection and incorporate built-in validation steps.

Protocol A: Synthesis of Bioactive Carboxamides from Ethyl 6-Chloro-2H-Chromene-3-Carboxylate

Direct amidation of esters is often low-yielding due to the poor leaving-group ability of the ethoxide ion. This protocol utilizes a two-step saponification-amidation sequence using CDI to protect the acid-sensitive chromene ring.

  • Saponification: Dissolve ethyl 6-chloro-2H-chromene-3-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H2O. Add LiOH (2.0 eq) and stir at room temperature for 4 hours. Acidify with 1M HCl to pH 3 to precipitate 6-chloro-2H-chromene-3-carboxylic acid.

  • Activation: Dissolve the isolated acid in anhydrous DMF. Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq). Causality: CDI forms a reactive acyl imidazole intermediate without generating highly acidic HCl byproducts (unlike SOCl₂), preventing the cleavage of the chromene ether linkage[2]. Stir for 1 hour.

  • Amidation: Add the desired substituted aniline (1.1 eq) and stir at room temperature for 12 hours.

  • Self-Validation System:

    • In-process: Monitor via TLC (UV 254 nm); the highly conjugated product will exhibit a distinct Rf shift.

    • Analytical: Confirm the product via FTIR (observe the C=O stretch shift from the ester at ~1710 cm⁻¹ to the amide at ~1650 cm⁻¹) and ¹H-NMR (appearance of the amide N-H broad singlet at ~8.5-10.0 ppm).

SynthWorkflow A Ethyl 6-chloro-2H-chromene -3-carboxylate B Saponification (LiOH, THF/H2O) A->B C 6-Chloro-2H-chromene -3-carboxylic acid B->C D Amidation (CDI, R-NH2) C->D E Bioactive Carboxamide Derivatives D->E

Caption: Synthetic workflow from ethyl 6-chloro-2H-chromene-3-carboxylate to bioactive carboxamides.

Protocol B: Tubulin Polymerization Inhibition Assay for Bromo-Chromenes

Bromo-chromenes exert their anticancer effects by binding to tubulin. Microtubule assembly increases the turbidity of the solution, allowing for real-time kinetic tracking via absorbance.

  • Preparation: Pre-warm a 384-well UV-transparent plate to 37°C. Prepare PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).

  • Incubation: Mix purified porcine brain tubulin (3 mg/mL) with PEM buffer and 1 mM GTP. Add the bromo-chromene test compound (e.g., 5 µM).

  • Measurement: Monitor polymerization by measuring absorbance at 340 nm every minute for 60 minutes at 37°C. Causality: The bulky bromine atom sterically clashes with the tubulin heterodimer interface, preventing the nucleation phase of polymerization[3].

  • Self-Validation System:

    • Negative Control: DMSO (0.1% final) must reach steady-state polymerization (plateau) within 30 minutes.

    • Positive Control: Colchicine (5 µM) must demonstrate >80% inhibition of the Vmax during the growth phase. Assays failing these control thresholds must be discarded.

BioPathway A Bromo-Chromene Derivative B Colchicine Binding Site (Tubulin Heterodimer) A->B Hydrophobic Anchoring C Inhibition of Microtubule Polymerization B->C Steric Hindrance D G2/M Cell Cycle Arrest C->D E Apoptosis (Cell Death) D->E Caspase-3/9 Activation

Caption: Mechanism of action for bromo-chromene derivatives inducing apoptosis via tubulin inhibition.

Conclusion

The choice between utilizing ethyl 6-chloro-2H-chromene-3-carboxylate and bromo-chromene derivatives depends entirely on the stage of the drug discovery pipeline. The chloro-ester is an indispensable, highly stable intermediate ideal for generating expansive libraries of antimicrobial carboxamides. Conversely, bromo-chromenes represent highly tuned, lipophilic pharmacophores designed to exploit specific hydrophobic pockets in targets like tubulin, making them superior candidates for advanced oncological screening.

References

  • National Institutes of Health (PMC). "Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents". Available at: [Link]

  • De La Salle University. "Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives: Experimental and Computational Studies". Available at: [Link]

  • Bentham Science Publishers. "Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines". Available at: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of Ethyl 6-chloro-2H-chromene-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the handling and disposal of ethyl 6-chloro-2H-chromene-3-carboxylate. It is intended for researchers, scientists, and professionals in drug development who may work with this compound. The following procedures are based on available safety data and best practices for laboratory chemical safety. A thorough, experiment-specific risk assessment should always be conducted before beginning any work.

Hazard Identification and Personal Protective Equipment (PPE)

While comprehensive toxicological data for ethyl 6-chloro-2H-chromene-3-carboxylate is not fully available, information from its Safety Data Sheet (SDS) and data for analogous compounds indicate several potential hazards.[1][2] These include possible skin, eye, and respiratory irritation.[2][3] Therefore, a stringent approach to personal protection is necessary.

A foundational principle of laboratory safety is to always use appropriate personal protective equipment (PPE).[4][5] The specific PPE required when handling ethyl 6-chloro-2H-chromene-3-carboxylate is detailed below.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash hazards.[1][6]To prevent eye irritation from splashes or aerosolized particles of the compound.[3]
Skin Protection Chemical-impermeable gloves (e.g., Nitrile or Neoprene) and a flame-resistant lab coat.[1][7]To prevent skin irritation upon contact.[7] It is crucial to inspect gloves for any damage before use and to wash hands thoroughly after removal.[2][4]
Respiratory Protection Work should be conducted in a well-ventilated area or a chemical fume hood.[7] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved full-face respirator with appropriate cartridges should be used.[1][2]To avoid respiratory tract irritation from dust or vapors.[2][7]
Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for the safe handling of ethyl 6-chloro-2H-chromene-3-carboxylate, from receiving the compound to its final disposal. The following workflow is designed to minimize exposure and ensure a safe laboratory environment.

cluster_receiving Receiving and Storage cluster_preparation Preparation and Handling cluster_disposal Waste Disposal receiving_storage 1. Inspect container for damage upon receipt. 2. Store in a cool, dry, well-ventilated area away from incompatible materials. preparation_handling 3. Don appropriate PPE. 4. Work within a certified chemical fume hood. 5. Handle with care to avoid dust and aerosol formation. receiving_storage->preparation_handling Proceed to handling waste_disposal 6. Segregate waste into labeled containers (solid and liquid). 7. Dispose of waste through the institution's Environmental Health and Safety (EHS) office. preparation_handling->waste_disposal After use

Caption: Workflow for the safe handling of ethyl 6-chloro-2H-chromene-3-carboxylate.

1. Receiving and Storage:

  • Upon receipt, carefully inspect the container for any signs of damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area.[3]

  • Keep the container tightly closed and store away from incompatible materials.[8]

2. Preparation and Handling:

  • Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.[1][7]

  • All work with ethyl 6-chloro-2H-chromene-3-carboxylate should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7][9]

  • Avoid the formation of dust and aerosols.[2] When weighing or transferring the solid, do so carefully and away from drafts.

3. Accidental Release Measures:

  • In the event of a spill, evacuate the area and remove all sources of ignition.[1]

  • Ensure adequate ventilation.[2]

  • Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2][3]

Disposal Plan

Proper disposal of chemical waste is essential for laboratory and environmental safety.

1. Waste Segregation:

  • Solid Waste: Contaminated consumables such as gloves, weighing paper, and paper towels should be collected in a designated and clearly labeled hazardous waste container.[7]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container.[7] Do not dispose of this chemical down the drain.[2][7]

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "Ethyl 6-chloro-2H-chromene-3-carboxylate".[7]

  • Keep waste containers closed except when adding waste.[7]

3. Disposal Procedure:

  • All waste must be disposed of through your institution's environmental health and safety (EHS) office.[7]

  • Contact a licensed professional waste disposal service for the final disposal of the material.[2]

First Aid Measures

In case of exposure, follow these first-aid measures and seek medical attention.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][2]

  • In Case of Skin Contact: Immediately take off contaminated clothing. Wash off the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1][2]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Consult a physician.[2][3]

  • If Swallowed: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2][10]

By adhering to these guidelines, researchers can safely handle ethyl 6-chloro-2H-chromene-3-carboxylate, minimizing risks to themselves and the environment.

References

  • MSDS of 6-Chloro-chroman-3-carboxylic acid ethyl ester - Capot Chemical. Available at: [Link]

  • 6-CHLORO-2H-CHROMENE-3-CARBOXYLIC ACID ETHYL ESTER - NextSDS. Available at: [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available at: [Link]

  • Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]

  • Safe Laboratory Practices in Chemistry - Harvey Mudd College. Available at: [Link]

  • Flame Resistant PPE - Department of Chemistry and Biochemistry. Available at: [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory - CSUB. Available at: [Link]

  • Chlorine - Standard Operating Procedure. Available at: [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. Available at: [Link]

  • PPE Selection Guide – Cryogens - Environment, Health, and Safety. Available at: [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. Available at: [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.